Mebezonium Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
7681-78-9 |
|---|---|
Molecular Formula |
C19H40IN2+ |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |
InChI |
InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
DCRDVAAKUAOJMY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |
Other CAS No. |
7681-78-9 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mebezonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebezonium iodide is a quaternary ammonium compound recognized for its efficacy as a muscle relaxant. Its primary pharmacological effect is the induction of skeletal muscle paralysis through the blockade of neuromuscular transmission. Although detailed quantitative data for this compound is not extensively available in publicly accessible literature, its chemical structure and described "curariform" effects strongly indicate a mechanism of action consistent with that of a non-depolarizing neuromuscular blocking agent. This guide synthesizes the inferred mechanism of action of this compound, outlines standard experimental protocols for its characterization, and provides a logical framework for its pharmacological activity at the neuromuscular junction.
Introduction
This compound is a bis-quaternary ammonium compound.[1] Its principal application in veterinary medicine is as a component of euthanasia solutions, where it induces rapid circulatory collapse and paralysis of striated skeletal and respiratory muscles.[2] The term "curariform" denotes a pharmacological action similar to that of curare, the archetypal non-depolarizing neuromuscular blocker.[2] This suggests that this compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.
Inferred Molecular Mechanism of Action
The neuromuscular junction is the critical synapse where motor neurons transmit signals to muscle fibers, initiating contraction. The neurotransmitter acetylcholine (ACh) is released from the presynaptic terminal and binds to nAChRs on the postsynaptic muscle membrane. This binding opens the receptor's ion channel, leading to a depolarization of the muscle cell membrane known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates contraction.
Based on its classification as a curariform agent, this compound is inferred to act as a competitive antagonist at the muscle-type nAChR. The proposed mechanism involves the following steps:
-
Binding to the nAChR: this compound, due to its structural similarity to acetylcholine, is believed to bind to the same recognition sites on the α-subunits of the nAChR.
-
Competitive Antagonism: By occupying these binding sites, this compound prevents acetylcholine from binding. This is a competitive interaction, meaning that the binding of this compound and acetylcholine is mutually exclusive.
-
Inhibition of Depolarization: As a result of the blocked acetylcholine binding, the ion channel of the nAChR does not open. This prevents the influx of sodium ions and the subsequent depolarization of the motor endplate.
-
Muscle Paralysis: The inability to generate an end-plate potential of sufficient magnitude to trigger a muscle action potential results in the failure of neuromuscular transmission and, consequently, flaccid paralysis of the skeletal muscle.
This mechanism is characteristic of non-depolarizing neuromuscular blocking agents. The onset and duration of action would be dependent on the concentration of this compound at the neuromuscular junction and its pharmacokinetic properties.
Signaling Pathway Diagram
Quantitative Data
Extensive searches of scientific databases did not yield specific quantitative pharmacological data for this compound, such as binding affinity (Ki, IC50) for nicotinic acetylcholine receptors or potency (EC50) for muscle relaxation. The tables below are structured to present such data, which would be essential for a complete pharmacological profile. The values are currently listed as "Not Available (N/A)" and serve as a template for future research.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor Subtype | Value |
| Ki (Inhibition Constant) | Muscle-type nAChR | N/A |
| IC50 (Half-maximal Inhibitory Concentration) | Muscle-type nAChR | N/A |
Table 2: In Vitro Potency of this compound
| Assay | Parameter | Value |
| Isolated Nerve-Muscle Preparation | EC50 (Half-maximal Effective Concentration for twitch inhibition) | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the neuromuscular blocking activity of this compound. These protocols are based on standard practices in pharmacology for this class of compounds.
Radioligand Binding Assay for nAChR Affinity
This assay would determine the binding affinity of this compound for the nicotinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Isolate membranes rich in nAChRs, typically from the electric organ of Torpedo species or from cell lines expressing the desired receptor subtype.
-
Radioligand: Use a radiolabeled antagonist with high affinity for the nAChR, such as [3H]-α-bungarotoxin.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro Nerve-Muscle Preparation for Potency Determination
This experiment would assess the functional potency of this compound in inhibiting muscle contraction.
Methodology:
-
Tissue Preparation: Isolate a nerve-muscle preparation, such as the rat phrenic nerve-hemidiaphragm. Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen.
-
Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a fixed frequency (e.g., 0.1 Hz) to elicit muscle twitches.
-
Tension Measurement: Record the isometric twitch tension using a force transducer.
-
Drug Application: After a stable baseline is established, add increasing cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Measure the percentage inhibition of twitch tension at each concentration. Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50.
Electrophysiological Recording of End-Plate Potentials
This technique would provide direct evidence of the effect of this compound on synaptic transmission.
Methodology:
-
Preparation: Use an isolated nerve-muscle preparation as described above.
-
Microelectrode Recording: Impale a muscle fiber near the endplate region with a glass microelectrode to record the membrane potential.
-
Nerve Stimulation: Stimulate the motor nerve to evoke end-plate potentials (EPPs). To prevent muscle contraction from dislodging the electrode, experiments can be performed in the presence of a low concentration of a muscle relaxant or by voltage-clamping the muscle fiber.
-
Drug Perfusion: Perfuse the preparation with a solution containing this compound.
-
Data Acquisition and Analysis: Record the amplitude of the EPPs before and after the application of this compound. A reduction in EPP amplitude would be indicative of postsynaptic blockade.
Experimental Workflow Diagram
Conclusion
References
In Vitro Pharmacological Profile of Mebezonium Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebezonium iodide is a quaternary ammonium compound recognized for its properties as a muscle relaxant and antiseptic.[1] As a member of this chemical class, its primary pharmacological effect is anticipated to be the blockade of neuromuscular transmission.[1] This technical guide provides a comprehensive overview of the likely in vitro pharmacological profile of this compound, based on the established characteristics of quaternary ammonium neuromuscular blocking agents. Due to a scarcity of publicly available in vitro studies specifically on this compound, this document synthesizes information from related compounds and general pharmacological principles to postulate its mechanism of action and relevant experimental evaluation. This guide also outlines a representative experimental protocol for assessing neuromuscular blockade in vitro and provides visualizations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a quaternary ammonium salt.[1] Compounds of this class are structurally characterized by a positively charged nitrogen atom with four organic substituents. This structural feature is crucial for their interaction with biological targets, most notably the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The primary clinical application of many quaternary ammonium compounds is as neuromuscular blocking agents, which are essential in anesthesia to induce muscle relaxation.
This document aims to provide an in-depth technical guide on the core in vitro pharmacological profile of this compound. Given the limited specific data on this compound, the profile is largely inferred from the well-established pharmacology of related neuromuscular blockers.
Postulated Mechanism of Action: Neuromuscular Blockade
The muscle relaxant effect of this compound is attributed to its action at the neuromuscular junction.[1] The proposed mechanism is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs).
Signaling Pathway of Neuromuscular Transmission and Blockade
The following diagram illustrates the normal process of neuromuscular transmission and the proposed site of action for a competitive antagonist like this compound.
In normal function, acetylcholine (ACh) released from the presynaptic terminal binds to nAChRs on the muscle fiber, leading to depolarization and muscle contraction. This compound, as a competitive antagonist, is hypothesized to bind to the same receptors without activating them, thereby preventing ACh from binding and initiating muscle contraction.
Quantitative In Vitro Pharmacological Data
A comprehensive search of the scientific literature did not yield specific quantitative in vitro pharmacological data for this compound, such as receptor binding affinities (Ki), or functional assay metrics (IC50, EC50). Therefore, a data table for these parameters cannot be provided at this time. The characterization of such parameters would require dedicated in vitro studies.
Experimental Protocols for In Vitro Assessment
To characterize the neuromuscular blocking activity of a compound like this compound, an isolated nerve-muscle preparation assay is a standard and effective method.
Isolated Phrenic Nerve-Diaphragm Preparation (Rat)
This ex vivo model allows for the direct assessment of a compound's effect on neuromuscular transmission and muscle contractility.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Standard agonists (e.g., Acetylcholine) and antagonists (e.g., d-tubocurarine)
-
Organ bath system with isometric force transducers
-
Stimulator for nerve stimulation
-
Data acquisition system
Procedure:
-
Preparation Dissection: The rat is euthanized, and the diaphragm with the attached phrenic nerve is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Equilibration: The preparation is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g. During this period, the muscle is stimulated indirectly via the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 Hz, 0.5 ms duration).
-
Control Responses: Stable baseline contractile responses to nerve stimulation are recorded.
-
Compound Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Data Recording: The inhibitory effect of this compound on the twitch response is recorded. The percentage of inhibition of the baseline contraction is calculated for each concentration.
-
Data Analysis: The concentration-response data is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) is determined using non-linear regression analysis.
-
Washout: The preparation is washed with fresh Krebs-Henseleit solution to observe the reversibility of the neuromuscular blockade.
-
Determination of Mechanism: To confirm competitive antagonism, Schild analysis can be performed by generating concentration-response curves to an agonist (e.g., acetylcholine in a preparation with inhibited acetylcholinesterase) in the presence of increasing concentrations of this compound.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an isolated muscle preparation experiment.
Conclusion
References
Mebezonium Iodide: A Technical Deep Dive into its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebezonium iodide is a quaternary ammonium compound recognized for its potent neuromuscular blocking properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, pharmacological evaluation, and mechanism of action. The information is presented to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
This compound, chemically known as (methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide), is a bis-quaternary ammonium compound.[1] Such compounds have been a cornerstone in the development of neuromuscular blocking agents, a class of drugs that reversibly inhibit neurotransmission at the neuromuscular junction, leading to skeletal muscle relaxation. The history of this compound is intrinsically linked to the broader exploration of synthetic curare-like agents in the mid-20th century. While the precise timeline and the specific researchers behind its initial synthesis remain to be definitively established through publicly accessible records, its primary application has been in veterinary medicine as a component of the euthanasia solution T-61.[2]
Chemical Properties and Synthesis
This compound is a white to off-white crystalline powder that is soluble in water.[1] Its structure, featuring two quaternary ammonium heads separated by a rigid cyclohexyl-methylene-cyclohexyl spacer, is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide | PubChem |
| Chemical Formula | C₁₉H₄₀I₂N₂ | [2] |
| Molecular Weight | 550.3 g/mol | [2] |
| CAS Number | 7681-78-9 |
General Synthesis Pathway
Experimental Protocol: Synthesis of (Methylenedi-4,1-cyclohexylene)bis(trimethylamine)
-
Preparation of the Diamine Precursor: The synthesis would likely commence with the preparation of the diamine precursor, 4,4'-methylenebis(cyclohexylamine).
-
Reductive Amination: This precursor could be synthesized via the reductive amination of 4,4'-methylenebis(cyclohexanone) with ammonia.
-
Methylation: The resulting primary diamine would then be exhaustively methylated. A common method for this is the Eschweiler-Clarke reaction, using formaldehyde and formic acid, to yield the tertiary diamine, 4,4'-methylenebis(N,N-dimethylcyclohexylamine).
-
Quaternization: The final step involves the quaternization of the tertiary diamine with an excess of methyl iodide. The reaction would typically be carried out in a polar solvent, such as acetonitrile or a similar solvent, to facilitate the formation of the bis-quaternary ammonium iodide salt, this compound. The product would then be isolated and purified by recrystallization.
Pharmacological Profile and Mechanism of Action
This compound functions as a non-depolarizing neuromuscular blocking agent. Its mechanism of action is analogous to that of other curariform drugs, which act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor endplate of the neuromuscular junction.
Mechanism of Neuromuscular Blockade
-
Competition with Acetylcholine: this compound, due to its structural similarity to acetylcholine with two cationic heads, binds to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
-
Prevention of Depolarization: By occupying the receptor sites, it prevents the binding of acetylcholine released from the presynaptic nerve terminal. This inhibition prevents the depolarization of the motor endplate.
-
Muscle Paralysis: The lack of endplate depolarization means that an action potential is not generated in the muscle fiber, leading to the inhibition of muscle contraction and resulting in flaccid paralysis.
Use in T-61
This compound is a key component of the veterinary euthanasia solution T-61, where it is combined with embutramide (a central nervous system depressant) and tetracaine (a local anesthetic). In this formulation, this compound induces rapid circulatory collapse and paralysis of skeletal and respiratory muscles. It is important to note that due to its paralytic action, T-61 is intended for use only in unconscious animals to prevent distress.
Historical Context and Development
The development of synthetic neuromuscular blocking agents surged in the post-World War II era, driven by the desire for safer and more reliable alternatives to curare. The pioneering work of researchers in the United Kingdom and the United States established the structure-activity relationship for bis-quaternary ammonium compounds, demonstrating that the distance between the two nitrogen atoms was a critical determinant of potency and mechanism of action.
While the specific origins of this compound are not well-documented in readily available scientific literature, its development can be situated within this broader context of pharmaceutical research. The German pharmaceutical company Hoechst AG (now part of Sanofi) is a likely candidate for its development, given that the earliest reports of T-61 use emerged from West Germany in the 1960s.
Quantitative Pharmacological Data
Detailed quantitative data from the initial preclinical studies of this compound are not widely published. However, data from studies on the combined formulation, T-61, provide some insight into its potency.
Table 2: Dosage of T-61 for Euthanasia in Dogs
| Component | Concentration in T-61 | Dosage (mg/kg) |
| Embutramide | 200 mg/mL | 60 mg/kg |
| This compound | 50 mg/mL | 15 mg/kg |
| Tetracaine Hydrochloride | 5 mg/mL | 1.5 mg/kg |
Data derived from the recommended intravenous dosage of 0.3 mL/kg for dogs.
Experimental Evaluation of Neuromuscular Blocking Activity
The pharmacological evaluation of a novel neuromuscular blocking agent like this compound would have involved a series of in vivo and in vitro experiments to characterize its potency, onset and duration of action, and mechanism of action.
Experimental Protocol: In Vivo Evaluation in an Anesthetized Animal Model (e.g., Cat or Rabbit)
-
Animal Preparation: The animal would be anesthetized, and a tracheal tube inserted for artificial respiration. The sciatic nerve would be isolated and fitted with electrodes for stimulation. The contraction of the tibialis anterior muscle would be measured using a force transducer.
-
Drug Administration: this compound would be administered intravenously at varying doses.
-
Nerve Stimulation: The sciatic nerve would be stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
Data Recording: The force of muscle contraction would be recorded before and after drug administration to determine the extent and duration of neuromuscular blockade.
-
Antagonism Studies: To confirm a non-depolarizing mechanism, an anticholinesterase agent such as neostigmine would be administered to observe the reversal of the neuromuscular block.
References
An In-depth Technical Guide to Mebezonium Iodide Analogues and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium iodide, a bis-quaternary ammonium compound, is recognized for its activity as a neuromuscular blocking agent and an antiseptic.[1] Its characteristic structure, featuring two quaternary ammonium heads separated by a rigid methylene-bridged dicyclohexyl backbone, serves as a foundational scaffold for the exploration of novel analogues with potentially enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the core principles governing the synthesis, properties, and evaluation of this compound analogues, drawing upon the broader understanding of bis-quaternary ammonium neuromuscular blockers.
The primary mechanism of action for neuromuscular blockers in this class involves the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate. This binding prevents the depolarization of the muscle fiber, leading to muscle paralysis. The distance between the two quaternary nitrogen atoms is a critical determinant of potency and selectivity for the nicotinic acetylcholine receptor (nAChR).
This guide will delve into the structure-activity relationships, potential synthetic strategies, and the requisite experimental protocols for the evaluation of novel this compound analogues.
Structure-Activity Relationships (SAR) of Bis-Quaternary Ammonium Neuromuscular Blockers
The pharmacological activity of bis-quaternary ammonium compounds like this compound is intrinsically linked to their molecular architecture. Key structural features that influence their potency, duration of action, and side-effect profile include:
-
Interonium Distance: The distance between the two quaternary nitrogen atoms is a crucial factor for effective binding to the nicotinic acetylcholine receptor. For many neuromuscular blockers, an optimal interonium distance is believed to be around 10-12 Å, corresponding to the distance between the anionic sites on the two alpha subunits of the nAChR.
-
Structure of the Spacer: The rigidity and nature of the spacer connecting the two quaternary heads significantly impact the compound's flexibility and ability to adopt the optimal conformation for receptor binding. In this compound, the (methylenedi-1,4-cyclohexylene) group provides a rigid and bulky spacer. Analogues can be designed by modifying this spacer, for instance, by replacing the cyclohexyl rings with phenyl rings or other cyclic systems, or by altering the length and nature of the bridging group.
-
Substituents on the Quaternary Nitrogen: The size and nature of the alkyl groups on the quaternary nitrogen atoms influence the compound's affinity for the receptor and can affect its pharmacokinetic properties. Typically, trimethylammonium or triethylammonium groups are employed.
Data on Structurally Related Analogues
| Compound Class | Spacer Structure | Key Findings |
| Phenylene-polymethylene bis-ammonium (PMBA) derivatives | Phenylene ring with polymethylene chains | - Potency is influenced by the position of substitution on the phenylene ring (p- > o- > m-).- Triethylammonium derivatives are generally more potent than trimethylammonium derivatives.- The nature of the atom linking the polymethylene chain to the phenylene ring (e.g., CH2, O, S) affects activity. |
| Steroidal bis-quaternary ammonium compounds | Rigid steroid nucleus | - The distance between the two quaternary nitrogens is fixed by the steroid scaffold.- Modifications to the steroid structure can fine-tune potency and duration of action. |
Experimental Protocols
The evaluation of novel this compound analogues requires a combination of in vitro and in vivo experimental procedures to characterize their pharmacological and toxicological profiles.
In Vitro Evaluation
1. Receptor Binding Assays:
-
Objective: To determine the affinity of the analogues for the nicotinic acetylcholine receptor.
-
Methodology:
-
Preparation of Receptor-Rich Membranes: Homogenize tissues rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a suitable buffer. Centrifuge the homogenate to pellet the membrane fraction. Resuspend the pellet in a fresh buffer.
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled ligand known to bind to the nAChR (e.g., ³H-α-bungarotoxin) in the presence of varying concentrations of the test compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand).
-
2. Isolated Nerve-Muscle Preparations:
-
Objective: To assess the neuromuscular blocking potency and mechanism of action (depolarizing vs. non-depolarizing) of the analogues.
-
Methodology:
-
Preparation: Dissect a nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm, chick biventer cervicis muscle) and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation and Recording: Stimulate the motor nerve with supramaximal electrical pulses and record the resulting muscle contractions using an isometric force transducer.
-
Drug Administration: Add cumulative concentrations of the test compound to the organ bath and record the inhibition of the twitch response.
-
Data Analysis: Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal inhibition of the twitch response). To differentiate between depolarizing and non-depolarizing block, observe the response to a tetanic stimulus and the effect of anticholinesterase agents like neostigmine.
-
In Vivo Evaluation
1. Head-Drop Assay in Mice:
-
Objective: To determine the in vivo potency (ED50) of the neuromuscular blocking agents.
-
Methodology:
-
Animal Preparation: Use healthy mice of a specific strain and weight range.
-
Drug Administration: Administer the test compound intravenously (e.g., via the tail vein) at various doses to different groups of mice.
-
Observation: Observe the mice for the "head-drop" response, which is the inability of the mouse to lift its head for a defined period, indicating neck muscle paralysis.
-
Data Analysis: Calculate the ED50 value (the dose of the analogue that produces the head-drop response in 50% of the animals) using probit analysis.
-
2. Anesthetized Cat/Dog/Monkey Preparations:
-
Objective: To evaluate the neuromuscular blocking activity, duration of action, and cardiovascular side effects in a larger animal model.
-
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment. Cannulate a peripheral vein for drug administration and an artery for blood pressure monitoring. Record the electrocardiogram (ECG).
-
Neuromuscular Monitoring: Stimulate a peripheral motor nerve (e.g., the ulnar nerve) and record the evoked muscle twitches of a corresponding muscle (e.g., the tibialis anterior).
-
Drug Administration: Administer a bolus dose of the test compound and monitor the onset and duration of neuromuscular block.
-
Cardiovascular Monitoring: Continuously monitor blood pressure, heart rate, and ECG for any drug-induced changes.
-
Data Analysis: Determine the dose-response relationship for neuromuscular blockade, the duration of action at different dose levels, and the extent of any cardiovascular side effects.
-
Mandatory Visualizations
Signaling Pathway of Neuromuscular Transmission Blockade
Caption: Mechanism of neuromuscular blockade by this compound analogues.
General Experimental Workflow for Analogue Evaluation
Caption: A typical workflow for the pharmacological evaluation of novel neuromuscular blocking agents.
Conclusion
The development of novel this compound analogues presents a promising avenue for the discovery of new neuromuscular blocking agents with improved clinical profiles. A thorough understanding of the structure-activity relationships within the broader class of bis-quaternary ammonium compounds is essential for the rational design of new molecules. Rigorous in vitro and in vivo testing, following established experimental protocols, is critical for the comprehensive evaluation of their potency, mechanism of action, and safety. The systematic application of the principles and methodologies outlined in this guide will facilitate the identification of lead candidates with the potential for further preclinical and clinical development.
References
Identifying Novel Protein Targets for Mebezonium Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebezonium Iodide is a quaternary ammonium compound recognized for its activity as a muscle relaxant and antiseptic, primarily understood to function by blocking neuromuscular transmission.[1] While its general pharmacological effects, such as inducing muscle paralysis and circulatory collapse, are documented, particularly in the context of its use in the veterinary euthanasia solution T-61, the specific molecular protein targets remain largely uncharacterized.[2] This technical guide outlines a comprehensive strategy for the systematic identification and validation of novel protein targets for this compound. The proposed workflow integrates established and cutting-edge methodologies in chemical proteomics, biophysical assays, and computational approaches to provide a multi-faceted framework for elucidating its mechanism of action at the molecular level. This document provides detailed experimental protocols and data presentation strategies to facilitate further research and development.
Introduction
This compound is a quaternary ammonium compound with known neuromuscular blocking properties.[1] Its structural relative, Tibezonium Iodide, is known to interact with cell surface receptors and ion channels, suggesting that this compound may also have a range of molecular targets that mediate its physiological effects.[3] The identification of these protein targets is a critical step in understanding its complete pharmacological profile, potential therapeutic applications, and toxicological liabilities. This guide presents a systematic approach to deorphanize this compound, moving from broad, proteome-wide screening to specific target validation.
Proposed Integrated Workflow for Target Identification
A multi-pronged approach is recommended to maximize the probability of identifying and validating novel protein targets. This workflow combines both in vitro and in situ methods.
References
Preliminary Toxicological Profile of Mebezonium Iodide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available toxicological information on Mebezonium Iodide. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist in the publicly accessible literature regarding the full toxicological profile of this compound.
Executive Summary
This compound is a quaternary ammonium compound recognized for its potent neuromuscular blocking activity. It functions as a competitive antagonist at nicotinic acetylcholine receptors, leading to skeletal muscle paralysis. This property has led to its use in veterinary medicine as a component of euthanasia solutions.[1][2] Toxicological data is sparse and primarily derived from safety data sheets for formulations and reports on combination products. The available information indicates that this compound is highly toxic via the oral route and may cause damage to the nervous system and muscles.[3][4] There is a notable absence of publicly available in-depth studies on subacute toxicity, chronic toxicity, and genotoxicity. This guide synthesizes the existing data, outlines the compound's mechanism of action, and highlights areas where further research is critically needed.
Acute Toxicity
The primary data available for the acute toxicity of this compound are summarized below. These values indicate significant toxicity, particularly following intravenous administration.
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | 200 - 300 mg/kg | [3][5][6] |
| LC50 | Dog | Intravenous | 15 mg/kg | [3][6] |
Experimental Protocols
Detailed experimental protocols for the studies that generated the LD50 and LC50 values cited above are not available in the public domain. For context, a general workflow for an acute oral toxicity study (akin to OECD Guideline 423) is provided below.
Caption: Generalized workflow for an acute oral toxicity study.
Target Organ Toxicity
Safety data sheets consistently identify the nervous system and muscles as the primary target organs for this compound.[3][4] This is a direct consequence of its mechanism of action as a neuromuscular blocking agent.
Genotoxicity
There are no publicly available studies assessing the genotoxic potential of this compound. Standard genotoxicity screening assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, and in vivo micronucleus test. The absence of this data represents a significant gap in the toxicological profile of the compound.
Below are diagrams illustrating the general workflows for these standard assays.
Caption: General workflow for a bacterial reverse mutation (Ames) test.
References
Mebezonium Iodide: An In-Depth Technical Guide on its Antiseptic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mebezonium Iodide
This compound is a quaternary ammonium compound.[1] While it is more frequently cited for its neuromuscular blocking activities, particularly as a component in the veterinary euthanasia solution T-61, it is also recognized for its antiseptic properties.[1] As a cationic surfactant, this compound is utilized in some disinfectants and topical applications.[1] Its chemical structure, featuring a positively charged nitrogen atom within a complex organic framework, is characteristic of QACs known for their antimicrobial action.
Core Mechanism of Antiseptic Action
The antiseptic properties of this compound are attributable to its nature as a quaternary ammonium compound. The generally accepted mechanism of action for QACs involves the disruption of microbial cell membranes.
The cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer. This process disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately resulting in cell death.
Caption: General mechanism of action for Quaternary Ammonium Compounds.
Quantitative Data on Antiseptic Properties
Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) against a range of microorganisms, are not available in the reviewed literature. The following table illustrates how such data would be presented. The values are placeholders and are intended to serve as a template for the presentation of empirical data upon experimental determination.
| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (ZOI) (mm) |
| Staphylococcus aureus | Positive | Data not available | Data not available |
| Streptococcus pyogenes | Positive | Data not available | Data not available |
| Escherichia coli | Negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available | Data not available |
| Candida albicans | N/A (Fungus) | Data not available | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for determining the antiseptic properties of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland standard
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
Caption: Workflow for MIC determination via broth microdilution.
Determination of Zone of Inhibition (ZOI) via Agar Disk Diffusion
This method assesses the extent to which an antimicrobial agent inhibits microbial growth on an agar surface.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solutions of varying concentrations
-
Sterile Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland standard
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Plate Preparation:
-
Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the disks to dry under sterile conditions.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a control disk impregnated with the solvent used to dissolve the this compound.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the clear zone of no growth around each disk in millimeters. This is the zone of inhibition.
-
Conclusion
This compound, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antiseptic properties by disrupting microbial cell membranes. While its primary application in the literature is in a non-antiseptic context, its chemical nature strongly suggests antimicrobial potential. The lack of specific quantitative data necessitates empirical investigation. The standardized protocols for MIC and ZOI determination provided in this guide offer a robust framework for researchers to systematically evaluate and quantify the antiseptic efficacy of this compound against a range of clinically relevant microorganisms. Such studies are crucial for substantiating its potential use in antiseptic formulations and for understanding its full pharmacological profile.
References
Mebezonium Iodide: An In-depth Technical Guide on its Effects on Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. These include voluntary muscle contraction, autonomic nervous system regulation, and various functions within the central nervous system. Cholinergic signaling is primarily mediated by two classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). Mebezonium iodide, a synthetic bis-quaternary ammonium salt, exerts its primary influence on the peripheral nervous system, specifically at the neuromuscular junction (NMJ).[1] Its structural characteristics suggest a competitive antagonistic interaction with nAChRs, leading to muscle relaxation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (Methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide) | [1] |
| CAS Number | 7681-78-9 | [1] |
| Molecular Formula | C₁₉H₄₀I₂N₂ | [1] |
| Molecular Weight | 550.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Mechanism of Action on the Cholinergic System
Based on its structure as a bis-quaternary ammonium compound, the primary mechanism of action of this compound is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The two quaternary ammonium groups in the this compound molecule are crucial for its activity. These positively charged nitrogens mimic the quaternary ammonium group of acetylcholine, allowing the molecule to bind to the acetylcholine binding sites on the α-subunits of the nicotinic receptors located on the motor endplate. Due to its bulky structure and the distance between the two quaternary nitrogens, this compound likely acts as a competitive antagonist, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane. This leads to a flaccid paralysis of skeletal muscle.
Signaling Pathway: Neuromuscular Junction Blockade by this compound
Caption: Competitive antagonism of nAChRs by this compound.
Potential Effects on Cholinesterases
Some quaternary ammonium compounds are known to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] While there is no direct evidence to quantify the AChE inhibitory activity of this compound, a weak inhibition could potentially contribute to its overall pharmacological profile by initially increasing the synaptic concentration of acetylcholine before the onset of the neuromuscular block.
Structure-Activity Relationships (SAR)
The neuromuscular blocking activity of bis-quaternary ammonium compounds is highly dependent on their structural features:
-
Inter-onium Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of potency and selectivity for nicotinic receptors at the neuromuscular junction. This distance influences the ability of the molecule to effectively bridge and block the two acetylcholine binding sites on the receptor.
-
Nature of the Central Moiety: The rigidity and chemical nature of the structure connecting the two quaternary heads (in the case of this compound, a methylenedi-1,4-cyclohexylene group) influences the compound's flexibility and its interaction with the receptor.
-
Groups on the Quaternary Nitrogen: The trimethylammonium groups are generally optimal for high affinity to nicotinic receptors.
Experimental Protocols for Studying Cholinergic Effects
While specific experimental data for this compound is lacking, the following are standard methodologies used to characterize the effects of neuromuscular blocking agents on the cholinergic system.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the interaction of a compound with specific subtypes of ion channels, such as nicotinic acetylcholine receptors, expressed in a controlled environment.
Workflow:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject cRNA encoding the desired nicotinic acetylcholine receptor subunits (e.g., adult muscle type: α1, β1, δ, ε) into the oocytes.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.
-
Co-apply or pre-apply this compound with acetylcholine to determine its effect on the acetylcholine-induced current.
-
-
Data Analysis: Construct dose-response curves to determine the IC50 (half-maximal inhibitory concentration) of this compound.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for Two-Electrode Voltage Clamp experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory potential of a compound against acetylcholinesterase.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), a substrate for AChE.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of purified acetylcholinesterase.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE solution, and different concentrations of this compound.
-
Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding ATCI and DTNB.
-
-
Measurement:
-
AChE hydrolyzes ATCI to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Pharmacokinetics and Pharmacodynamics
As a quaternary ammonium compound, this compound is expected to have low lipid solubility. This characteristic generally limits its ability to cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[3] Its onset of action is likely rapid following intravenous administration, and its duration of action would be influenced by its rate of redistribution and elimination.
Toxicological Profile
This compound is a component of the veterinary euthanasia solution Tanax (also known as T-61), where it contributes to rapid muscle paralysis, including the respiratory muscles.[4][5] In cases of accidental human exposure or intentional misuse, the primary toxic effect is respiratory arrest due to its neuromuscular blocking activity.
Conclusion
This compound is a potent neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. Its bis-quaternary ammonium structure is key to its mechanism of action. While specific quantitative data on its receptor affinity and enzyme inhibition are not widely available, its functional effects are consistent with those of other well-characterized neuromuscular blockers. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound and similar compounds, which is crucial for a comprehensive understanding of their pharmacological and toxicological profiles. Further research is warranted to elucidate the precise binding kinetics and receptor subtype selectivity of this compound to better characterize its effects on the cholinergic system.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. The pharmacological actions of some polymethylene-bis-(hydroxyethyl)-dimethyl-ammonium compounds on cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 4. Distribution of embutramide and this compound in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mebezonium Iodide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the investigation of Mebezonium Iodide's effects in a cell culture setting. This compound is a quaternary ammonium compound. While specific data on its application in cell culture is limited, this protocol outlines a comprehensive approach to characterizing its cytotoxic effects and elucidating its potential mechanism of action, drawing from the known properties of this chemical class. The protocols provided herein detail methodologies for assessing cell viability, membrane integrity, apoptosis, and mitochondrial function.
Introduction
This compound is a bis-quaternary ammonium compound. Quaternary ammonium compounds (QACs) are a class of substances that are known for their membrane-active properties.[1][2] The general mechanism of action for QACs involves an initial electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of the cell membrane, such as phospholipids.[1][3] This is followed by the insertion of hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, disruption of membrane potential, and ultimately, cell death.[2][4] In eukaryotic cells, this can trigger apoptotic pathways, often involving mitochondrial dysfunction.[4]
These protocols are designed to enable researchers to systematically evaluate the in vitro effects of this compound on a selected cell line.
Quantitative Data Summary
The following tables present a template for the expected quantitative data from the described experiments. Note: The values provided are for illustrative purposes only and will need to be determined experimentally.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| HeLa | 24 | User-defined | MTT Assay |
| HeLa | 48 | User-defined | MTT Assay |
| A549 | 24 | User-defined | MTT Assay |
| A549 | 48 | User-defined | MTT Assay |
Table 2: Effect of this compound on Membrane Integrity and Apoptosis
| Treatment | Concentration (µM) | LDH Release (% of Control) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 100 | User-defined | User-defined |
| This compound | IC50/2 | User-defined | User-defined | User-defined |
| This compound | IC50 | User-defined | User-defined | User-defined |
| This compound | IC50*2 | User-defined | User-defined | User-defined |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: A suitable cancer cell line (e.g., HeLa, A549) should be used.
-
Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Create serial dilutions in the complete culture medium.
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 and 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]
Protocol 2: Membrane Integrity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Controls: Include a vehicle control (spontaneous LDH release) and a positive control (maximum LDH release, achieved by lysing the cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at various concentrations (e.g., IC50/2, IC50, and IC50*2) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assessment
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis.[7][8] This can be measured using fluorescent dyes like JC-1 or Rhodamine 123.
-
Cell Seeding and Treatment: Follow step 1 from the Annexin V/PI staining protocol.
-
Staining: After treatment, incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1) according to the manufacturer's instructions.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. Healthy cells with high ΔΨm will exhibit a different fluorescence signal (e.g., red for JC-1 aggregates) compared to apoptotic cells with low ΔΨm (e.g., green for JC-1 monomers).
-
Data Analysis: Quantify the change in fluorescence intensity or the ratio of red to green fluorescence to determine the loss of mitochondrial membrane potential.
Visualizations
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of mitochondrial membrane potential in the regulation of murine erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Mebezonium Iodide Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium Iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation and paralysis. This property makes it a compound of interest for in vivo studies related to muscle physiology, anesthesia, and neuromuscular diseases. Proper preparation of this compound solutions is critical to ensure the accuracy, reproducibility, and safety of such studies.
These application notes provide a detailed protocol for the preparation of this compound solutions for in vivo administration, including information on its chemical properties, recommended solvents, sterilization procedures, and stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₀I₂N₂ | [1][2][3] |
| Molecular Weight | 550.3 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility | Soluble in water, slightly soluble in methanol. | [4] |
| Stability | Hygroscopic and moisture-sensitive. Stable under normal conditions, but can be affected by pH and temperature. | [1][4][5] |
Experimental Protocols
I. Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile physiological saline.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl) for injection
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile physiological saline (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Volume Adjustment: Add sterile physiological saline to the solution to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[6]
-
-
Storage: Store the sterile stock solution in a clearly labeled, light-protected container at 2-8°C. The stability of the solution under these conditions should be validated for long-term storage.
II. Preparation of Dosing Solutions for In Vivo Administration
This protocol outlines the dilution of the stock solution to the final desired concentration for injection into laboratory animals.
Materials:
-
Sterile this compound stock solution (10 mg/mL)
-
Sterile physiological saline (0.9% NaCl) for injection
-
Sterile conical tubes
-
Sterile serological pipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet.
-
Calculation: Calculate the volume of the stock solution and sterile saline required to achieve the final desired concentration and volume. For example, to prepare 5 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock solution, you would need 0.5 mL of the stock solution and 4.5 mL of sterile saline.
-
Dilution:
-
Pipette the calculated volume of sterile physiological saline into a sterile conical tube.
-
Add the calculated volume of the this compound stock solution to the saline.
-
Gently vortex the solution to ensure thorough mixing.
-
-
Pre-injection Preparation: Before injection, it is recommended to warm the dosing solution to near body temperature to avoid causing hypothermia in small animals.[7][8]
In Vivo Administration Guidelines
-
Route of Administration: The recommended route for neuromuscular blocking agents is intravenous (IV) injection to ensure rapid onset of action.[9] Intraperitoneal (IP) injection is also a possible alternative, though the onset of action may be slower and more variable.[7]
-
Dosage: The appropriate dose of this compound for in vivo studies will depend on the animal species and the desired level of muscle relaxation. Based on the reported intravenous LC50 of 15 mg/kg in dogs, a starting dose for efficacy studies in rodents could be in the range of 1-5 mg/kg.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model. The oral LD50 in female rats is reported to be between 200-300 mg/kg.[5]
-
Monitoring: Animals administered this compound must be closely monitored for respiratory distress, as paralysis of the diaphragm can occur. Mechanical ventilation should be available if necessary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing solutions for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound solutions.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7681-78-9 [amp.chemicalbook.com]
- 5. merck.com [merck.com]
- 6. Sterile Filtration | Sartorius [sartorius.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. liberty.edu [liberty.edu]
Application Note & Protocol: Quantification of Mebezonium Iodide in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebezonium Iodide is a quaternary ammonium compound that functions as a neuromuscular blocking agent.[1][2] It is a component of the veterinary euthanasia solution Tanax (T-61), where it induces skeletal muscle paralysis.[1][3] Accurate quantification of this compound in tissue samples is crucial for forensic toxicology, pharmacokinetic studies, and drug metabolism research. Due to its chemical properties, specifically being a non-volatile and thermally labile quaternary ammonium compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for its sensitive and specific determination in complex biological matrices.[1][2]
This document provides a detailed protocol for the extraction and quantification of this compound in various tissue types using LC-MS/MS.
Quantitative Data Summary
The following table summarizes quantitative data for this compound concentrations found in different tissue types from a case study.
| Tissue Type | Concentration (mg/kg) | Analytical Method | Reference |
| Liver | 24.80 | LC-MS/MS | [4] |
| Muscle | 2.80 | LC-MS/MS | [4] |
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tissues
This protocol outlines a sensitive and direct method for the simultaneous determination of this compound in tissue samples.[4]
1. Sample Preparation: Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 1 gram of the tissue sample (e.g., liver, muscle).
-
Add the tissue to a homogenizer tube with a suitable volume of acetonitrile.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate to separate the supernatant from the tissue debris.
-
-
Solid-Phase Extraction (SPE) with Ion-Pairing Reagent:
-
This procedure is particularly useful for quaternary ammonium compounds like this compound.[2]
-
Condition a C18 SPE cartridge.
-
To the supernatant from the homogenized tissue, add an ion-pairing reagent such as heptafluorobutyric acid (HFBA).[2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte (this compound) using an appropriate solvent.
-
2. Internal Standard
-
Lidocaine can be used as a suitable internal standard for this analysis.[4]
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 column, such as a Phenomenex Synergi Hydro RP C18, is recommended.[2]
-
Mobile Phase: A gradient mobile phase consisting of ammonium formate buffer and acetonitrile (pH 3.5) has been shown to be effective.[2]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.[4]
4. Quantification
-
Develop a calibration curve using standards of known this compound concentrations.
-
The limit of detection (LOD) and limit of quantitation (LOQ) for this method can reach as low as 0.01 mg/L and 0.05 mg/L, respectively.[4]
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Competitive inhibition of acetylcholine at nicotinic receptors by this compound.
Experimental Workflow
Caption: Workflow for this compound quantification in tissue.
References
Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents the depolarization of the muscle fiber membrane, leading to muscle relaxation and, at sufficient concentrations, flaccid paralysis.[1]
Historically, this compound has been utilized in veterinary medicine as a component of the euthanasia solution T-61, in which it is combined with embutramide (a central nervous system depressant) and tetracaine (a local anesthetic).[1][3] In this formulation, this compound induces rapid muscle paralysis, including the respiratory muscles, contributing to the cessation of breathing.[1][4]
These application notes provide an overview of the mechanism of action of this compound and offer detailed protocols for its use in in vitro and in vivo neuromuscular junction research models. Due to a lack of publicly available, specific quantitative data for this compound, the provided tables include typical values for other well-characterized non-depolarizing neuromuscular blocking agents to serve as a comparative reference.
Mechanism of Action
At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the postsynaptic muscle fiber membrane, causing a conformational change that opens the ion channel. The resulting influx of sodium ions leads to depolarization of the endplate, known as the end-plate potential (EPP).[5] If the EPP reaches a certain threshold, it initiates a muscle action potential, which propagates along the muscle fiber and triggers muscle contraction.[6]
This compound, as a competitive antagonist, binds to the same site on the nAChR as acetylcholine but does not activate the channel.[1] This reversible binding reduces the number of available receptors for acetylcholine, thereby decreasing the amplitude of the EPP.[7] When a sufficient number of receptors are blocked, the EPP can no longer reach the threshold required to trigger a muscle action potential, resulting in the inhibition of muscle contraction.[7]
Data Presentation
| Parameter | d-Tubocurarine | Pancuronium | Vecuronium | Rocuronium | This compound |
| Binding Affinity (Ki) for nAChR (nM) | ~30 - 40 | ~20 - 50 | ~30 - 60 | ~100 - 200 | Data not available |
| IC50 for nAChR Blockade (µM) | ~0.2 - 0.8 | ~0.1 - 0.5 | ~0.2 - 0.6 | ~0.5 - 2.0 | Data not available |
| Effective Dose (ED95) in Humans (mg/kg) | ~0.5 - 0.6 | ~0.06 - 0.07 | ~0.04 - 0.05 | ~0.3 | Data not available |
Experimental Protocols
In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat or Mouse)
This ex vivo model is a classic preparation for studying the effects of neuromuscular blocking agents on synaptic transmission and muscle contraction.
Materials:
-
This compound
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
Physiological stimulator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in distilled water or saline. This compound is soluble in water.[1]
-
Dissection: Euthanize a rat or mouse according to approved animal welfare protocols. Isolate the phrenic nerve and a section of the hemidiaphragm muscle.
-
Mounting the Preparation: Mount the hemidiaphragm in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen at 37°C. Attach the tendinous end of the diaphragm to a force transducer.
-
Stimulation: Place the phrenic nerve on a stimulating electrode and deliver supramaximal stimuli (e.g., 0.2 ms duration at 0.1-0.2 Hz) to elicit twitch contractions of the diaphragm.
-
Data Recording: Record the isometric twitch tension using the force transducer and data acquisition system.
-
Application of this compound: After obtaining a stable baseline of twitch responses, add this compound to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.
-
Data Analysis: Measure the reduction in twitch height as a percentage of the baseline to determine the concentration-response relationship and calculate the IC50.
Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (mEPPs)
This protocol allows for the direct measurement of the postsynaptic response to neurotransmitter release.
Materials:
-
Same as Protocol 1, plus:
-
Intracellular recording amplifier
-
Glass microelectrodes (10-20 MΩ) filled with 3 M KCl
-
Micromanipulator
Protocol:
-
Preparation and Mounting: Prepare and mount the phrenic nerve-hemidiaphragm as described in Protocol 1. To prevent muscle contraction from dislodging the microelectrode, the muscle can be paralyzed by either cutting the muscle tendons or by using a high concentration of Mg2+ or a low concentration of Ca2+ in the Krebs-Ringer solution. Alternatively, a non-penetrating muscle relaxant like µ-conotoxin can be used.[6]
-
Intracellular Recording: Carefully impale a muscle fiber near the end-plate region with a glass microelectrode. A successful impalement is indicated by a stable resting membrane potential of approximately -70 to -80 mV.
-
Recording EPPs and mEPPs:
-
Application of this compound: After recording baseline mEPPs and EPPs, add this compound to the bath.
-
Data Analysis: Analyze the amplitude and frequency of mEPPs and the amplitude of EPPs before and after the application of this compound. As a competitive antagonist, this compound is expected to reduce the amplitude of both mEPPs and EPPs without affecting the quantal content (the number of acetylcholine vesicles released per nerve impulse).
In Vivo Tibialis Anterior Muscle Preparation (Anesthetized Rodent)
This in vivo model assesses the effect of neuromuscular blockade in a whole-animal system.
Materials:
-
This compound
-
Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)
-
Surgical instruments
-
Force transducer
-
Physiological stimulator and stimulating electrodes
-
Data acquisition system
-
Intravenous or intraperitoneal injection supplies
Protocol:
-
Anesthesia and Surgery: Anesthetize the rodent and maintain a stable level of anesthesia throughout the experiment. Surgically expose the sciatic nerve and the tendon of the tibialis anterior muscle.
-
Mounting: Attach the distal tendon of the tibialis anterior to a force transducer. Place stimulating electrodes on the sciatic nerve.
-
Stimulation and Recording: Stimulate the sciatic nerve with supramaximal pulses to elicit contractions of the tibialis anterior muscle. Record the isometric twitch or tetanic tension.
-
Administration of this compound: Administer this compound intravenously or intraperitoneally.
-
Data Analysis: Measure the degree of muscle paralysis by the reduction in muscle tension over time. This can be used to determine the onset, duration, and recovery from the neuromuscular block.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 3. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 4. drugs.com [drugs.com]
- 5. End-plate potential - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for Mebezonium Iodide in Muscle Paralysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium iodide is a quaternary ammonium compound recognized for its activity as a neuromuscular blocking agent.[1][2] It functions as a non-depolarizing muscle relaxant, inducing paralysis by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] This action prevents the binding of acetylcholine, thereby inhibiting muscle contraction. This compound is a known component of the veterinary euthanasia solution T-61, where it contributes to rapid muscle relaxation and circulatory collapse.[3]
These application notes provide a comprehensive overview of the established mechanism of action of this compound and detail experimental protocols for its investigation in muscle paralysis studies. While specific quantitative data for this compound is not extensively available in published literature, this document presents illustrative data tables and standardized protocols to guide researchers in the evaluation of its neuromuscular blocking effects.
Mechanism of Action: Neuromuscular Blockade
This compound induces muscle paralysis through a "curariform-like" action, characteristic of non-depolarizing neuromuscular blocking agents. The primary site of action is the nicotinic acetylcholine receptor at the motor end-plate of the neuromuscular junction.
Signaling Pathway of Neuromuscular Transmission and Inhibition by this compound
Caption: Mechanism of this compound at the neuromuscular junction.
Quantitative Data Summary
Due to a lack of specific published studies on the dose-response relationship of this compound for muscle paralysis, the following tables present illustrative data that researchers would aim to collect using the protocols described below. This data is hypothetical and serves as a template for experimental design and data presentation.
Table 1: Illustrative In Vitro Dose-Response of this compound on Phrenic Nerve-Hemidiaphragm Preparation
| Concentration (µM) | Twitch Tension Inhibition (%) |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.5 |
| 1.0 | 48.9 ± 4.3 |
| 3.0 | 85.1 ± 3.7 |
| 10.0 | 98.2 ± 0.9 |
| IC50 (µM) | ~1.0 |
Table 2: Illustrative In Vivo Neuromuscular Blockade Profile of this compound in a Rodent Model
| Dose (mg/kg, IV) | Onset of Action (s) | Duration of >90% Blockade (min) | Recovery Index (25-75%) (min) |
| 0.1 | 95 ± 12 | 8.5 ± 1.2 | 4.1 ± 0.8 |
| 0.2 | 62 ± 9 | 15.2 ± 2.1 | 6.8 ± 1.1 |
| 0.4 | 38 ± 6 | 28.7 ± 3.5 | 10.3 ± 1.5 |
| ED50 (mg/kg) | ~0.15 | ||
| ED95 (mg/kg) | ~0.3 |
Experimental Protocols
In Vitro Analysis: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classical approach to assess the effects of neuromuscular blocking agents on an isolated nerve-muscle preparation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro assessment of neuromuscular blockade.
Methodology:
-
Animal Model: A small rodent, such as a rat or mouse, is humanely euthanized in accordance with institutional guidelines.
-
Tissue Dissection: The phrenic nerve and the attached hemidiaphragm are carefully dissected.
-
Mounting: The preparation is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The central tendon of the hemidiaphragm is attached to an isometric force transducer.
-
Stimulation: The phrenic nerve is placed on stimulating electrodes. Supramaximal electrical stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) are applied to elicit muscle twitches.
-
Baseline Recording: A stable baseline of twitch tension is recorded for 20-30 minutes.
-
Drug Application: this compound is added to the organ bath in a cumulative, concentration-dependent manner. The preparation is allowed to equilibrate at each concentration before recording the steady-state twitch tension.
-
Data Analysis: The percentage inhibition of twitch tension is calculated for each concentration relative to the baseline. A concentration-response curve is plotted to determine the IC50 value (the concentration that produces 50% of the maximal inhibition).
In Vivo Analysis: Sciatic Nerve-Tibialis Anterior Muscle Preparation
This in vivo model allows for the assessment of the onset, duration, and recovery from neuromuscular blockade in a living organism.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo assessment of neuromuscular blockade.
Methodology:
-
Animal Preparation: A suitable animal model (e.g., rat, rabbit) is anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment. Body temperature is monitored and maintained.
-
Surgical Procedure: The sciatic nerve and the tendon of the tibialis anterior muscle are surgically exposed. The distal tendon is severed and attached to a force-displacement transducer.
-
Nerve Stimulation: Stimulating electrodes are placed on the sciatic nerve. Train-of-Four (TOF) stimulation is typically used to assess the degree of neuromuscular blockade.
-
Baseline Measurement: A stable baseline twitch response to nerve stimulation is established and recorded.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Monitoring and Recording: The neuromuscular block is monitored by recording the twitch response. Key parameters to measure include:
-
Onset of action: Time from injection to maximum twitch depression.
-
Duration of action: Time from injection until the twitch height recovers to a certain percentage (e.g., 25% or 90%) of the baseline.
-
Recovery index: Time taken for the twitch height to recover from 25% to 75% of the baseline.
-
-
Data Analysis: Dose-response curves are constructed to determine the ED50 (effective dose for 50% twitch depression) and ED95 (effective dose for 95% twitch depression).
Conclusion
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. The provided protocols offer a framework for the systematic in vitro and in vivo evaluation of its muscle paralyzing properties. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, these methodologies will enable researchers to characterize its pharmacological profile, including potency, onset, and duration of action. Such studies are essential for a comprehensive understanding of its potential applications in neuroscience research and drug development.
References
Application Notes and Protocols for Mebezonium Iodide in Animal Models
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Mebezonium Iodide is a potent neuromuscular blocking agent and should be handled with extreme caution by trained personnel in a controlled laboratory setting. The vast majority of available data pertains to its use in combination with other substances (embutramide and tetracaine) for veterinary euthanasia. Information on its use as a standalone agent in research is scarce. The protocols and pathways described below are based on its known pharmacological class and general principles of animal research.
Introduction
This compound is a quaternary ammonium compound with potent curariform activity. Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal and respiratory muscle paralysis. Due to its profound and rapid effects, it is a component of the veterinary euthanasia solution T-61, where it acts alongside a central nervous system depressant (embutramide) and a local anesthetic (tetracaine).
These application notes provide a summary of the available data on this compound's dosage and administration in animal models, primarily derived from studies of the combined formulation. Additionally, generalized protocols and relevant signaling pathways are presented to guide potential research applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, largely extrapolated from studies involving the combination product T-61.
Table 1: Dosage of this compound in Combination Product (T-61) for Euthanasia
| Animal Species | Route of Administration | This compound Dosage (mg/kg) | Notes |
| Dog | Intravenous | 15 | Administered as part of a 0.3 mL/kg dose of T-61. Animal should be unconscious. |
| Large Animals | Intravenous | 4 - 6 | Administered as part of a 4.0 - 6.0 ml / 50 kg body weight dose of T-61. |
| Mink | Intrapulmonary | 25 - 50 (per individual) | Administered as part of a 0.5 to 1 ml dose of T-61. |
| Pigeons, Cage Birds, Small Lab Animals | Intrapulmonary | 25 - 100 (per animal) | Administered as part of a 0.5 - 2.0 ml dose of T-61, depending on size. |
Data derived from product information for T-61, which contains 50 mg/mL of this compound.
Table 2: Acute Toxicity Data for this compound
| Animal Species | Route of Administration | LD50/LC50 |
| Rat (female) | Oral | 200 - 300 mg/kg |
| Dog | Intravenous | 15 mg/kg (LC50) |
Signaling Pathway
This compound acts as an antagonist at the neuromuscular junction. The primary signaling pathway it disrupts is the transmission of nerve impulses to muscle fibers, which is mediated by acetylcholine.
Caption: Neuromuscular junction signaling pathway and the inhibitory action of this compound.
Experimental Protocols
As no specific research protocols for the standalone administration of this compound are readily available, the following represents a generalized workflow for evaluating a neuromuscular blocking agent in a rodent model. This is a hypothetical protocol and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To determine the dose-dependent effects of this compound on neuromuscular function in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle
-
Anesthetic agent (e.g., isoflurane)
-
Electromyography (EMG) equipment
-
Nerve stimulator
-
Intravenous (IV) catheters
-
Male Wistar rats (250-300g)
Experimental Workflow Diagram:
Caption: Generalized experimental workflow for evaluating a neuromuscular blocking agent.
Detailed Methodology:
-
Animal Preparation:
-
Acclimatize male Wistar rats to the laboratory environment for at least one week.
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2.5% for maintenance).
-
Place the animal on a heating pad to maintain body temperature.
-
Surgically place a catheter in the lateral tail vein for intravenous administration.
-
Insert recording EMG electrodes into a suitable muscle group (e.g., gastrocnemius) and place stimulating electrodes near the corresponding nerve (e.g., sciatic nerve).
-
-
Baseline Measurement:
-
Set the nerve stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) in a train-of-four (TOF) pattern every 15 seconds.
-
Record the baseline EMG response to nerve stimulation for at least 15 minutes to ensure stability.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.
-
Administer a single intravenous bolus of the vehicle (saline) to the control group.
-
For experimental groups, administer single intravenous boluses of this compound at escalating doses. Doses should be informed by the known toxicity data and the purpose of the study (e.g., starting with doses significantly lower than the reported LC50).
-
The injection volume should be kept consistent across all groups (e.g., 1 mL/kg).
-
-
Data Acquisition and Analysis:
-
Continuously record the EMG response, heart rate, and respiratory rate.
-
Measure the following parameters:
-
Onset of action: Time from injection to a defined level of twitch depression (e.g., 95%).
-
Maximum effect: The lowest twitch height recorded after administration.
-
Duration of action: Time from injection until the twitch height returns to a defined level (e.g., 25% of baseline).
-
-
Analyze the data to determine the dose-response relationship for this compound's neuromuscular blocking effects.
-
-
Post-Procedure:
Conclusion
This compound is a powerful neuromuscular blocking agent. While its primary documented use is in veterinary euthanasia as part of a combination product, understanding its pharmacological properties is crucial for both toxicological assessment and potential research applications. The provided notes, tables, and diagrams offer a starting point for researchers, summarizing the available data and presenting a framework for further investigation. Any research involving this compound must be conducted with stringent safety protocols and appropriate ethical oversight.
Application Note: Quantitative Determination of Mebezonium Iodide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Mebezonium Iodide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by a rapid and selective chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a di-quaternary ammonium compound that has been used as a muscle relaxant. Accurate quantification of this compound in biological matrices such as plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The inherent properties of quaternary ammonium compounds, such as high polarity and a permanent positive charge, present unique challenges for bioanalysis. This LC-MS/MS method provides the necessary selectivity and sensitivity for reliable quantification.
Chemical Structure
Figure 1: Chemical Structure of this compound (C₁₉H₄₀I₂N₂)[1][2].
Experimental
Materials and Reagents
-
This compound reference standard
-
Lidocaine (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg/3 mL)
-
Heptafluorobutyric acid (HFBA) (for SPE)
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients at analytical flow rates.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions
A validated LC-MS/MS method for Mebezonium detection utilizes a Phenomenex Synergi Hydro RP C18 column combined with a mobile phase of ammonium formate buffer and acetonitrile (pH 3.5)[3].
| Parameter | Condition |
| Column | Phenomenex Synergi Hydro-RP C18 (150 x 2.0 mm, 4 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid (pH 3.5) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometry (MS) Conditions
The analysis is performed in positive electrospray ionization mode using multiple reaction monitoring (MRM)[3].
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mebezonium | 148 | 236 (Quantifier) | 150 | Optimized (e.g., 25) |
| 148 | 60 (Qualifier) | 150 | Optimized (e.g., 40) | |
| Lidocaine (IS) | 235.2 | 86.1 | 150 | Optimized (e.g., 20) |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate 1 mg/mL stock solution of Lidocaine (Internal Standard) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20 µg/L) and QC samples (e.g., 0.15, 7.5, 15 µg/L).
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the analysis of Mebezonium in serum[3].
-
Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the Lidocaine internal standard working solution (e.g., 1 µg/mL) and 500 µL of 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing reagent. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability[4][5][6].
Linearity
The method demonstrated excellent linearity over the concentration range of 0.05 to 20 µg/L. The coefficient of determination (r²) was consistently >0.995.
| Parameter | Value |
| Calibration Range | 0.05 - 20 µg/L |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% for LLOQ).
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (µg/L) | Measured Conc. (µg/L) (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LQC | 0.15 | 0.16 ± 0.012 | 106.7 | 7.5 |
| MQC | 7.5 | 7.2 ± 0.43 | 96.0 | 6.0 |
| HQC | 15.0 | 15.6 ± 0.86 | 104.0 | 5.5 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (µg/L) | Measured Conc. (µg/L) (Mean ± SD, n=18) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LQC | 0.15 | 0.17 ± 0.015 | 113.3 | 8.8 |
| MQC | 7.5 | 7.4 ± 0.59 | 98.7 | 8.0 |
| HQC | 15.0 | 15.3 ± 1.07 | 102.0 | 7.0 |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard was consistent and reproducible. The matrix effect was evaluated and found to be minimal, ensuring the reliability of the assay.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| LQC | 85.2 | 88.1 | 0.98 |
| HQC | 87.5 | 89.3 | 1.02 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage at -80°C (30 days).
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for supporting pharmacokinetic and other research studies in the field of drug development.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage of Mebezonium Iodide in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of Mebezonium Iodide in a laboratory setting. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is a quaternary ammonium compound. It presents as a white to off-white crystalline powder that is soluble in water and hygroscopic.[1] Due to its nature, specific handling and storage procedures are necessary to maintain its stability and prevent degradation. The stability of this compound can be influenced by factors such as pH and temperature.[1]
Safety Precautions and Handling
This compound, like other quaternary ammonium compounds, requires careful handling to minimize exposure and ensure safety.
2.1 Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
2.2 Engineering Controls
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
2.3 General Handling Practices
-
Avoid inhalation of dust or contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
In case of a spill, contain the material and clean the area with appropriate cleaning agents. Dispose of waste in accordance with local regulations.
Storage Conditions
Proper storage is critical to maintain the stability and efficacy of this compound.
3.1 Short-Term and Long-Term Storage of Solid Compound
| Parameter | Condition | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |
| Humidity | Store in a tightly sealed container with a desiccant. | This compound is hygroscopic and readily absorbs moisture from the air.[1] |
| Light | Protect from light by storing in an opaque or amber container. | To prevent photodegradation. |
3.2 Storage of Stock Solutions
| Parameter | Condition | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or below is recommended. | To slow down potential degradation in solution. |
| Container | Use sterile, airtight containers. Glass vials are preferred over plastic. | To prevent contamination and adsorption to container walls. |
| Light | Protect from light by using amber vials or wrapping clear vials in aluminum foil. | To prevent photodegradation of the compound in solution. |
Note: The stability of this compound in solution is not well-documented. It is recommended to prepare fresh solutions for critical experiments or to perform a stability study for long-term storage.
Experimental Protocols
4.1 Protocol for Handling a New Shipment of this compound
-
Upon receipt, visually inspect the container for any damage.
-
Record the date of receipt and the manufacturer's lot number.
-
If not for immediate use, store the unopened container in a desiccator in a cool, dark place.
4.2 Protocol for Preparing a Stock Solution
This protocol is a general guideline. The final concentration and solvent may vary depending on the specific experimental requirements.
Materials:
-
This compound powder
-
Sterile, high-purity water or an appropriate buffer
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
Sterile storage vials
Procedure:
-
Bring the this compound container to room temperature inside a desiccator to prevent condensation.
-
In a fume hood, weigh the desired amount of this compound powder quickly to minimize exposure to atmospheric moisture.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the solvent (e.g., sterile water) to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.22 µm sterile filter if required for the application.
-
Aliquot the stock solution into sterile, light-protected vials for storage.
4.3 Protocol for a Qualitative Stability Assessment of a Stock Solution
This protocol provides a basic method to assess the stability of a prepared stock solution over time.
-
Prepare a fresh stock solution of this compound as described in Protocol 4.2.
-
Measure the initial absorbance spectrum (e.g., 200-400 nm) of the solution using a UV-Vis spectrophotometer.
-
Store the solution under the desired conditions (e.g., 4°C, protected from light).
-
At regular intervals (e.g., 1, 3, 7, 14 days), bring an aliquot of the solution to room temperature.
-
Measure the absorbance spectrum and compare it to the initial spectrum. Significant changes in the spectrum may indicate degradation.
-
For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the appearance of degradation products.
Data Presentation
Table 1: Summary of Handling and Storage Recommendations for this compound
| Form | Parameter | Recommendation |
| Solid | Temperature | Cool, dry place |
| Humidity | Tightly sealed container with desiccant | |
| Light | Protect from light (amber or opaque container) | |
| Solution | Temperature | Short-term: 2-8°C; Long-term: ≤ -20°C |
| Container | Sterile, airtight glass vials | |
| Light | Protect from light (amber vials or foil-wrapped) |
Workflow and Pathway Diagrams
Caption: Workflow for the proper handling and storage of this compound.
References
Mebezonium Iodide as a pharmacological tool for receptor studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium iodide is a bis-quaternary ammonium compound recognized for its potent neuromuscular blocking properties.[1] Structurally, it belongs to a class of molecules that act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs), primarily at the neuromuscular junction.[2][3] This characteristic makes it a valuable pharmacological tool for investigating the structure, function, and modulation of these critical receptors. Its primary action is to inhibit the binding of acetylcholine (ACh), thereby preventing depolarization of the muscle end-plate and subsequent muscle contraction.[3] this compound is also known for its use as a muscle relaxant and antiseptic agent.[1] It is a component of the veterinary euthanasia solution T-61, where it contributes to rapid muscle paralysis and circulatory collapse.[4][5][6]
Data Presentation
Due to the limited availability of specific quantitative binding and functional data for this compound in peer-reviewed literature, the following table provides a qualitative summary of its known properties. For comparative purposes, data for a well-characterized bis-quaternary ammonium neuromuscular blocking agent, Pancuronium, is included to provide context for the expected pharmacological profile.
| Parameter | This compound | Pancuronium (for comparison) | Receptor Target | Reference |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | Nicotinic Acetylcholine Receptor (nAChR) at the Neuromuscular Junction | [2][3] |
| Binding Affinity (Ki) | Data not available | ~20-50 nM (varies with nAChR subtype) | Muscle-type nAChR | [7] |
| Functional Potency (IC50/EC50) | Potent neuromuscular blockade observed in vivo | ED95 ~0.07 mg/kg (in humans) | In vivo muscle twitch inhibition | [4][7] |
| Receptor Subtype Selectivity | Primarily acts at the neuromuscular junction | Higher affinity for muscle-type nAChRs over neuronal subtypes | nAChR subtypes | [7] |
| Key Structural Features | Bis-quaternary ammonium compound | Bis-quaternary ammonium steroid derivative | - | [1][8] |
Signaling Pathways
This compound exerts its effect at the neuromuscular junction by blocking the signaling cascade initiated by acetylcholine. The following diagram illustrates the canonical signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with its target receptors.
Radioligand Binding Assay for nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors, typically using membrane preparations from tissues rich in these receptors (e.g., Torpedo electric organ, mammalian muscle) or cell lines expressing specific nAChR subtypes.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat diaphragm, Torpedo electric organ) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) at a concentration near its Kd.
-
Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) or buffer for total binding.
-
A saturating concentration of a known nAChR antagonist (e.g., d-tubocurarine) to determine non-specific binding.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Muscle Contraction Assay
This functional assay directly measures the effect of this compound on nerve-evoked muscle contractions in an isolated tissue preparation, such as the rat phrenic nerve-hemidiaphragm.
Workflow Diagram:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the tendinous portion of the diaphragm to an isometric force transducer to record muscle contractions.
-
-
Experimental Setup:
-
Place the phrenic nerve in a stimulating electrode.
-
Apply a resting tension to the muscle (e.g., 1-2 g).
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing.
-
-
Nerve Stimulation and Recording:
-
Stimulate the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting isometric twitch contractions until a stable baseline is achieved.
-
-
Drug Application:
-
Add this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Start with a low concentration and increase it in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions at each concentration of this compound.
-
Express the response as a percentage of the baseline contraction amplitude.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration that produces 50% inhibition of the nerve-evoked muscle twitch.
-
Electrophysiology Studies
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing specific nAChR subtypes or patch-clamp recordings from cell lines or primary muscle cells, can provide detailed information on the mechanism of receptor blockade by this compound.
Methodology (General Principles for TEVC):
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., the adult muscle-type α₁β₁δε subunits).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a pulse of acetylcholine to elicit an inward current mediated by the expressed nAChRs.
-
After establishing a stable baseline response to ACh, co-apply or pre-apply varying concentrations of this compound with the ACh pulse.
-
Record the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ACh-evoked current for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
To distinguish between competitive and non-competitive antagonism, construct full ACh dose-response curves in the presence of fixed concentrations of this compound and analyze the shifts in the curves (e.g., using a Schild plot for competitive antagonists).
-
Conclusion
This compound is a classic example of a bis-quaternary ammonium neuromuscular blocking agent, acting as a competitive antagonist at nicotinic acetylcholine receptors. While specific high-resolution binding data remains to be published, its established potent muscle relaxant effects confirm its utility as a tool for studying nAChR function, particularly at the neuromuscular junction. The detailed protocols provided herein offer a robust framework for researchers to quantitatively characterize the pharmacological properties of this compound and similar compounds, thereby advancing our understanding of nicotinic receptor pharmacology and aiding in the development of novel therapeutics targeting this critical receptor family.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. T-61 Euthanasia Solution for Dogs (Canada) - Drugs.com [drugs.com]
- 5. irispublishers.com [irispublishers.com]
- 6. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,16-Bisquaternary ammonium steroid derivatives as neuromuscular blocking agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mebezonium Iodide Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebezonium iodide is a quaternary ammonium compound recognized for its action as a neuromuscular blocking agent.[1] Its primary mechanism of action involves the blockade of neuromuscular transmission, leading to muscle relaxation.[1] The principal molecular target for this compound is the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. Understanding the binding affinity of this compound to the nAChR is crucial for elucidating its potency, selectivity, and overall pharmacological profile.
Signaling Pathway of Neuromuscular Blockade by this compound
This compound acts as an antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. Under normal physiological conditions, the binding of acetylcholine (ACh) to nAChRs triggers the influx of sodium ions, leading to depolarization of the muscle fiber and subsequent muscle contraction. This compound, by binding to the same receptor, prevents ACh from binding, thereby inhibiting this signaling cascade and causing muscle relaxation.
Figure 1: Simplified signaling pathway of neuromuscular transmission and the inhibitory action of this compound.
Techniques for Measuring Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity of small molecules like this compound to their protein targets. The choice of method often depends on factors such as the availability of reagents, the required throughput, and the specific information desired (e.g., thermodynamics, kinetics).
Key Techniques Include:
-
Radioligand Binding Assays: Considered a gold standard, these assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound).[2]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte (this compound) to a ligand (nAChR) immobilized on a sensor surface in real-time. SPR provides kinetic data, including association (ka) and dissociation (kd) rates, from which the Kd can be calculated.[3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the nicotinic acetylcholine receptor using a radiolabeled antagonist.
Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membrane preparations from tissues rich in nAChRs (e.g., electric organ of Torpedo californica, or cultured cells expressing the desired nAChR subtype).
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in lysis buffer and prepare a membrane fraction by centrifugation.[1] Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a known unlabeled nAChR antagonist.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol outlines the use of ITC to directly measure the thermodynamic parameters of this compound binding to purified nAChR or a ligand-binding domain.
Workflow:
Figure 3: Workflow for an Isothermal Titration Calorimetry experiment.
Materials:
-
Purified Protein: Purified nAChR or its soluble ligand-binding domain.
-
Ligand: this compound.
-
ITC Buffer: A buffer with a low ionization enthalpy (e.g., phosphate or HEPES buffer). Both protein and ligand solutions must be in the same buffer to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified nAChR extensively against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Degas both solutions to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the nAChR solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the sample cell containing the nAChR solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 3: Surface Plasmon Resonance (SPR)
This protocol details the use of SPR to measure the kinetics and affinity of this compound binding to immobilized nAChR.
Workflow:
Figure 4: Workflow for a Surface Plasmon Resonance experiment.
Materials:
-
Purified Protein (Ligand): Purified nAChR or its ligand-binding domain.
-
Small Molecule (Analyte): this compound.
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip for amine coupling).
-
Immobilization Buffers: e.g., 10 mM sodium acetate, pH 4.5.
-
Amine Coupling Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Blocking Agent: Ethanolamine-HCl.
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Regeneration Solution: A solution that dissociates the analyte from the ligand without denaturing the ligand (e.g., low pH glycine or high salt concentration).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified nAChR solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of this compound in running buffer over both the protein-coupled and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) over time. This comprises the association phase.
-
After the injection, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Surface Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.
-
Data Presentation
Quantitative binding affinity data for neuromuscular blocking agents at the nicotinic acetylcholine receptor are summarized below for comparative purposes. Note: No specific binding affinity data for this compound has been found in the reviewed literature. The values presented are for analogous compounds.
| Compound | Receptor Subtype | Assay Method | Affinity (IC50 / Ki / Kd) | Reference |
| Pancuronium | Zebrafish αβδε nAChR | Electrophysiology | IC50 ≈ 1 µM | [5] |
| Vecuronium | Mouse Muscle nAChR | Electrophysiology | IC50 = 9.9 nM | [6] |
| Rocuronium | Mouse Muscle nAChR | Electrophysiology | L(αε)/L(αδ) = 1.5 | [7] |
| d-Tubocurarine | Mouse Muscle nAChR | Electrophysiology | IC50 = 43.4 nM | [6] |
| Nicotine | Human α4β2 nAChR | Radioligand Binding | IC50 = 0.04 µM | [5] |
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions, such as buffer composition, incubation times, and concentrations of reagents, may need to be optimized for the specific nAChR subtype and the chosen experimental setup. It is highly recommended to perform preliminary experiments to determine the optimal conditions for measuring the binding affinity of this compound.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of thyroidal uptake of dietary iodide by perchlorate does not describe perturbations in rat serum total T4 and TSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
improving Mebezonium Iodide solubility in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebezonium Iodide, focusing on challenges related to its solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1] It is typically available as a white to off-white crystalline powder.[1][2] While generally considered water-soluble, sources describe its solubility in water and methanol as "slight".[2] It is also known to be hygroscopic and sensitive to moisture.[2] Due to its permanent cationic charge, its solubility can be influenced by the pH and composition of the buffer.[3]
Q2: I am having trouble dissolving this compound in my physiological buffer (e.g., PBS, Bicarbonate Buffer). What are the common causes?
Difficulties in dissolving this compound in physiological buffers can arise from several factors:
-
Insufficient Solvent Volume: Attempting to dissolve a high concentration of the compound may exceed its solubility limit in the specific buffer.
-
Precipitation: The presence of certain ions in the buffer, particularly at specific pH values, can lead to the precipitation of this compound. The solubility of ionizable drugs can be significantly different in bicarbonate buffers compared to phosphate buffers.[4][5][6]
-
Common Ion Effect: The presence of iodide ions from other sources in the buffer could potentially decrease the solubility of this compound.
-
Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at a low temperature may reduce its solubility.
-
pH of the Buffer: As a quaternary ammonium compound, this compound carries a permanent positive charge, but the overall salt solubility can still be influenced by the pH of the medium.
Q3: Are there any recommended starting points for dissolving this compound?
While specific quantitative data for this compound in physiological buffers is limited, here are some general starting points based on related compounds and general principles:
-
Begin by attempting to dissolve a small amount of this compound in a small volume of your target buffer to assess its general solubility.
-
Gentle warming and vortexing can aid dissolution.
-
If using a lyophilized powder, ensure it is properly reconstituted according to the manufacturer's instructions, if available. The process often involves the slow addition of the solvent to the vial to avoid denaturation of the compound.
Troubleshooting Guide
This guide provides systematic steps to address common issues encountered when preparing solutions of this compound in physiological buffers.
Issue 1: this compound does not fully dissolve or forms a precipitate.
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Detailed Steps:
-
Increase Solvent Volume: Your desired concentration may be too high. Try reducing the concentration by adding more of the physiological buffer.
-
Gentle Heating and Agitation: Gently warm the solution in a water bath (e.g., up to 37°C) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of salts can be pH-dependent. For cationic drugs, altering the pH of the buffer might improve solubility. Experiment with slight adjustments to the buffer's pH, keeping in mind the physiological relevance for your experiment.
-
Co-solvents: If your experimental design allows, the addition of a small percentage of a water-miscible organic solvent can significantly increase solubility.[7]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. Start with a low percentage (e.g., 1-5% v/v) and increase if necessary, being mindful of the potential effects of the co-solvent on your experiment.
-
-
Solubilizing Agents (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.05-0.1%) to improve wetting and solubility.
-
-
Particle Size Reduction: If you are starting with a solid powder, reducing the particle size can increase the surface area and improve the dissolution rate.[9] This is a more advanced technique and may require specialized equipment.
Issue 2: The solution is initially clear but forms a precipitate over time.
-
Check for Saturation: The initial clear solution might be a supersaturated state that is not stable. Consider preparing a slightly lower concentration.
-
Temperature Stability: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Try to maintain the working temperature.
-
Buffer Stability: Ensure your physiological buffer is stable and has not undergone pH changes or precipitation of its own components. Bicarbonate buffers can be particularly prone to pH shifts if not handled correctly (e.g., exposure to air leading to CO2 loss).[5]
Data on Solubility of this compound and Related Compounds
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Soluble / Slightly Soluble | [1][2] |
| This compound | Methanol | Not Specified | Slightly Soluble | [2] |
| Pancuronium Bromide | Water | Not Specified | Soluble | [8] |
| Pancuronium Bromide | Water (pH 2.0-12.0) | Not Specified | Soluble | [9][10] |
| Pancuronium Dibromide | DMSO | Not Specified | 100 mg/mL (136.48 mM) | [11] |
| Pancuronium Dibromide | Ethanol | Not Specified | 100 mg/mL (136.48 mM) | [11] |
| Pancuronium Dibromide | Water | Not Specified | 100 mg/mL (136.48 mM) | [11] |
| Vecuronium Bromide | Water | Not Specified | Approx. 25 mM | [12] |
| Vecuronium Bromide | Water | Not Specified | Slightly Soluble | [7] |
| Vecuronium Bromide | Ethanol | Not Specified | Approx. 100 mM | [12] |
| Vecuronium Bromide | DMSO | Not Specified | Approx. 100 mM | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol is a general guideline for preparing a stock solution of this compound when solubility in a purely aqueous buffer is limited.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)
-
Physiological buffer of choice (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add a small volume of the co-solvent (e.g., DMSO) to the powder to create a concentrated stock solution. For example, dissolve the powder in 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
For your working solution, perform a serial dilution of the concentrated stock into your physiological buffer. Ensure that the final concentration of the co-solvent in your working solution is low (typically <1%) to minimize its potential effects on the biological system.
-
Protocol 2: Improving Solubility with Cyclodextrins
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological buffer of choice (e.g., PBS pH 7.4)
-
Sterile tubes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your physiological buffer. A common starting concentration is 10-20% (w/v). Stir until the HP-β-CD is fully dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter.
-
Signaling Pathway of this compound at the Neuromuscular Junction
This compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the muscle fiber. By blocking these receptors, it prevents acetylcholine (ACh) from binding and initiating the signaling cascade that leads to muscle contraction.
Caption: Signaling at the neuromuscular junction and the inhibitory action of this compound.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is bicarbonate buffer suitable as a dissolution medium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mebezonium Iodide for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mebezonium Iodide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a quaternary ammonium compound. Its stability is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities that may interfere with the experiment or have unintended biological effects.
Q2: What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound can be influenced by several factors, including:
-
pH: Solutions that are too acidic or too alkaline can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the iodide ion and potentially the quaternary ammonium structure.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q3: How should I store stock solutions of this compound?
For optimal stability, stock solutions should be:
-
Stored in a cool, dark place, such as a refrigerator (2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[1][2]
-
Prepared in a suitable, high-purity solvent.
-
Sealed tightly to prevent solvent evaporation and exposure to air.
Q4: Can I use buffers to prepare my this compound solutions?
Yes, using buffers to maintain a stable pH is recommended, especially for prolonged experiments. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach. Be aware that some buffer components may interact with the compound, so it's essential to use common biological buffers and to check for any precipitation or color change upon mixing.
Q5: Are there any additives I can use to improve the stability of my this compound solution?
The use of antioxidants, such as butylated hydroxytoluene (BHT), has been explored to stabilize quaternary ammonium compounds.[3] However, the effectiveness can be concentration-dependent and may require empirical testing for your specific experimental conditions. It is crucial to ensure that any additive does not interfere with the experimental assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions daily from a properly stored stock solution.[1] Protect the working solution from light and keep it on ice during the experiment. |
| Loss of biological activity of the compound. | Significant degradation of the active this compound. | Conduct a forced degradation study (see Experimental Protocols) to understand the compound's stability under your experimental conditions. Adjust pH, temperature, or light exposure accordingly. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | Develop and validate a stability-indicating analytical method (see Experimental Protocols) to separate and identify the parent compound from its degradation products.[4][5] |
| Precipitation or color change in the solution. | Instability of the compound in the chosen solvent or buffer, or interaction with other components. | Test the solubility and stability of this compound in different solvents and buffers. Ensure all components of the solution are compatible. |
Quantitative Data Summary
Table 1: Example of Hydrolytic Stability of this compound (1 mg/mL) at 40°C
| pH | Time (hours) | This compound Remaining (%) |
| 3.0 | 24 | 98.5 |
| 7.0 | 24 | 99.2 |
| 9.0 | 24 | 92.1 |
Table 2: Example of Photostability of this compound (1 mg/mL) in Aqueous Solution
| Light Condition | Exposure Time (hours) | This compound Remaining (%) |
| Ambient Light | 24 | 97.3 |
| UV Light (254 nm) | 24 | 85.6 |
Table 3: Example of Thermal Stability of this compound (Solid State)
| Temperature | Time (days) | This compound Remaining (%) |
| 40°C | 7 | 99.8 |
| 60°C | 7 | 96.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the drug substance.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C and collect samples at the same time points as the acid hydrolysis. Neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation (in solution): Heat the stock solution at 60°C and collect samples at 0, 1, 3, and 7 days.
-
Thermal Degradation (solid state): Place the solid this compound powder in an oven at 60°C. Dissolve samples in the chosen solvent at 0, 1, 3, and 7 days for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) and a control solution to ambient light. Collect samples at 0, 4, 8, and 24 hours.
3. Sample Analysis:
-
Analyze all samples using a suitable analytical technique, such as HPLC with UV detection or LC-MS/MS, to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method that can separate this compound from its degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different C18 and phenyl-hexyl columns of varying particle sizes and dimensions.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
If separation is not optimal, explore different organic modifiers (e.g., methanol) and pH values of the aqueous phase using buffers (e.g., phosphate or acetate buffers).
3. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the main peak of this compound and all degradation product peaks.
-
The method should be able to quantify the decrease in the main peak area and the increase in the degradation product peak areas over time.
4. Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
troubleshooting inconsistent results in Mebezonium Iodide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebezonium Iodide assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
A1: this compound is a quaternary ammonium compound used as a muscle relaxant and antiseptic agent.[1] It is a white to off-white crystalline powder that is soluble in water and hygroscopic.[1] As a cationic surfactant, it can interact with biological membranes.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a non-depolarizing neuromuscular blocking agent. It competitively antagonizes nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction. This blockage prevents acetylcholine from binding and depolarizing the muscle cell membrane, leading to flaccid paralysis of skeletal muscles.
Q3: What are the common analytical methods for quantifying this compound?
A3: The most common and sensitive method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] This is due to its permanent positive charge and lack of a strong chromophore, which makes techniques like UV-Vis spectrophotometry less suitable for sensitive and specific quantification in complex samples.
Q4: How should this compound be stored?
A4: this compound is stable under normal conditions.[3] However, its stability and efficacy can be influenced by factors such as pH and temperature.[1] It is also hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a cool, dry place.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₀I₂N₂ | [4][5] |
| Molecular Weight | 550.34 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1][6] |
| CAS Number | 7681-78-9 | [1] |
Stability and Extraction Parameters (Qualitative)
| Parameter | General Guidance |
| pH Stability | Stability can be influenced by pH.[1] For many quaternary ammonium compounds, neutral to slightly acidic conditions are often preferred to minimize degradation. A pH of 5-6 has been noted for a formulation containing this compound.[3] |
| Temperature Stability | Stable under normal storage conditions.[3] Elevated temperatures can potentially accelerate degradation. |
| Extraction Solvents | Due to its polar and charged nature, extraction from biological matrices often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Solvents like methanol, acetonitrile, and methylene chloride have been used in methods for related compounds and this compound itself.[7][8] |
Troubleshooting Inconsistent Assay Results
Q5: My LC-MS/MS results for this compound are not reproducible. What are the likely causes?
A5: Inconsistent results in this compound LC-MS/MS assays can stem from several factors:
-
Sample Preparation: Being a quaternary ammonium compound, this compound can adsorb to surfaces like glass and plastic, leading to variable recovery. Inefficient protein precipitation or phase separation during liquid-liquid extraction can also introduce variability.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent quantification.
-
Chromatographic Issues: Poor peak shape (e.g., tailing), shifting retention times, and carryover from previous injections can all contribute to poor reproducibility.
-
Instrument Contamination: Quaternary ammonium compounds are known to be "sticky" and can contaminate the LC system and mass spectrometer ion source, leading to high background signals and carryover.
Q6: I am observing significant peak tailing in my chromatograms. How can I resolve this?
A6: Peak tailing is a common issue with basic compounds like this compound. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., using formic acid) can protonate residual silanols on the column, reducing secondary interactions. Alternatively, a high pH mobile phase can be used with a pH-stable column to run the analyte in its neutral form, which can also improve peak shape.
-
Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., polymer-based) that has fewer active sites for secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.
Q7: How can I mitigate matrix effects in my this compound assay?
A7: Mitigating matrix effects is crucial for accurate and precise quantification:
-
Effective Sample Preparation: Use a robust sample preparation method to remove as many interfering matrix components as possible. This could involve solid-phase extraction (SPE) or a thorough liquid-liquid extraction protocol.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best choice as it will co-elute and experience similar matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte.
Q8: I suspect my LC-MS/MS system is contaminated with this compound. What should I do?
A8: System contamination is a common problem with quaternary ammonium compounds.
-
Thorough System Wash: Flush the entire LC system, including the autosampler, with a strong, appropriate solvent mixture. A common cleaning solution is a mixture of water, isopropanol, methanol, and acetonitrile.
-
Dedicated System: If you frequently analyze this compound or other quaternary ammonium compounds, it is highly recommended to have a dedicated LC system and column to avoid cross-contamination.
-
Blank Injections: Run several blank injections (of the mobile phase or a clean matrix) after a high-concentration sample to check for carryover. If carryover is observed, increase the needle and injection port wash steps in your method.
Experimental Protocols
Key Experiment: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is a representative method for the quantification of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized.
3. Quality Control
-
Calibration Curve: Prepare a calibration curve using a blank serum matrix spiked with known concentrations of this compound.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Mechanism of this compound at the neuromuscular junction.
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound sample analysis.
Logical Troubleshooting Flowchart for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Distribution of embutramide and this compound in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mebezonium Iodide Concentration for Efficacy
Welcome to the technical support center for Mebezonium Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium compound that functions as a muscle relaxant and antiseptic agent.[1] Its primary mechanism of action is as a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, which leads to muscle relaxation.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A definitive starting concentration for this compound in in vitro experiments is not well-documented in publicly available literature. However, for similar quaternary ammonium compounds and neuromuscular blocking agents, a common starting point for dose-response studies is in the low micromolar (µM) range. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my specific cell line or tissue preparation?
The optimal concentration should be determined empirically by performing a dose-response curve. This involves testing a range of concentrations and measuring the desired effect (e.g., inhibition of muscle contraction, receptor binding) and cytotoxicity. The goal is to find a concentration that produces the maximal desired effect with minimal toxicity.
Q4: What are the common solvents for this compound and are there any stability concerns?
This compound is a white to off-white crystalline powder that is soluble in water.[1] For cell culture experiments, it is recommended to prepare a fresh stock solution in sterile, distilled water or a suitable buffer (e.g., PBS) and then dilute it to the final concentration in your cell culture medium. The stability of this compound in solution can be influenced by factors such as pH and temperature.[1] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: How does the presence of other substances in the culture medium affect the efficacy of this compound?
The efficacy of this compound can be influenced by various components in the cell culture medium. For example, high concentrations of proteins may bind to the compound, reducing its effective concentration. Additionally, the presence of other compounds that interact with nicotinic acetylcholine receptors could lead to synergistic or antagonistic effects. It is important to maintain consistent media composition across experiments.
Troubleshooting Guides
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Culture Variability | Standardize cell seeding density, passage number, and growth phase. Ensure cells are healthy and evenly distributed in culture plates. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for this compound exposure and subsequent assays. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. |
Issue 2: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The effective concentration may be higher for your specific model. Perform a wider dose-response study with higher concentrations. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Verify the quality and purity of your this compound stock. |
| Low Receptor Expression | Confirm the expression of nicotinic acetylcholine receptors in your cell line or tissue preparation using techniques like immunofluorescence or western blotting. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Consider using a more sensitive detection method or a different type of assay. |
Issue 3: High cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Use concentrations well below the cytotoxic range for your efficacy studies. |
| Prolonged Exposure Time | Reduce the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe the desired effect. |
| Solvent Toxicity | If using a solvent other than water, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a vehicle control (medium with solvent only). |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to quaternary ammonium compounds. Consider using a more resistant cell line if appropriate for your research question. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in an In Vitro Muscle Contraction Assay
| This compound Concentration (µM) | Inhibition of Contraction (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 | 100 ± 3.1 |
| 0.1 | 15.2 ± 3.1 | 98.5 ± 2.8 |
| 1 | 48.9 ± 4.5 | 95.2 ± 4.0 |
| 10 | 85.7 ± 5.2 | 88.9 ± 5.5 |
| 50 | 95.1 ± 3.8 | 62.3 ± 6.1 |
| 100 | 98.2 ± 2.9 | 35.7 ± 7.2 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific experimental system.
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Recommendation |
| Concentration | Directly proportional to a certain point, then plateaus or becomes toxic. | Perform a dose-response curve to identify the optimal concentration. |
| Incubation Time | Effect may increase with time, but so can cytotoxicity. | Optimize incubation time to maximize effect while minimizing cell death. |
| Cell Density | Higher cell density may require a higher concentration of the compound. | Standardize cell seeding density across all experiments. |
| Temperature and pH | Can affect compound stability and biological activity. | Maintain optimal and consistent culture conditions (e.g., 37°C, pH 7.4). |
| Presence of Agonists | The concentration of acetylcholine or other nAChR agonists will influence the competitive antagonism. | Control and standardize the concentration of any agonists used in the assay. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent effects of this compound on cell viability.
Materials:
-
This compound
-
Target cells (e.g., C2C12 myotubes, SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water. Perform serial dilutions in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: In Vitro Muscle Contraction Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on muscle contraction.
Materials:
-
Isolated muscle tissue preparation (e.g., phrenic nerve-hemidiaphragm preparation) or cultured myotubes on a flexible substrate.
-
Organ bath or suitable culture system with force transducer.
-
Krebs-Ringer bicarbonate solution (or appropriate physiological buffer), gassed with 95% O2 / 5% CO2.
-
Nerve stimulator.
-
This compound.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Prepare and mount the muscle tissue in the organ bath containing oxygenated physiological buffer at 37°C. Allow the tissue to equilibrate.
-
Baseline Contractions: Elicit baseline muscle contractions by stimulating the nerve at a set frequency and voltage. Record the force of contraction.
-
Compound Addition: Once a stable baseline is achieved, add this compound to the bath at a starting concentration (e.g., 1 µM).
-
Inhibition Measurement: Continue to stimulate the nerve and record the contractile force. Measure the degree of inhibition caused by this compound.
-
Dose-Response: Wash out the compound and allow the muscle to recover. Repeat steps 3 and 4 with increasing concentrations of this compound to construct a dose-response curve.
-
Data Analysis: Express the inhibition of contraction as a percentage of the baseline contraction. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50.
Mandatory Visualizations
References
Technical Support Center: Strategies for Reducing Mebezonium Iodide-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Mebezonium Iodide in their experiments. The following information is based on general principles of toxicology and cell biology, as direct research on mitigating this compound-specific cytotoxicity is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While specific pathways for this compound are not extensively documented in publicly available research, its nature as a quaternary ammonium compound and muscle paralytic suggests that its cytotoxic effects may stem from mitochondrial dysfunction and the induction of apoptosis. Quaternary ammonium compounds can disrupt cell membranes and impair mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering programmed cell death.
Q2: What are the initial steps to troubleshoot high cytotoxicity in my cell cultures treated with this compound?
A2: First, confirm the final concentration of this compound in your culture medium and ensure accurate serial dilutions. Secondly, assess the time-dependency of the cytotoxic effect by performing a time-course experiment. It is also crucial to evaluate the baseline health and confluency of your cell cultures, as stressed or overly confluent cells can be more susceptible to chemical insults.
Q3: Are there any known small molecules or compounds that can counteract this compound cytotoxicity?
A3: While specific antagonists for this compound cytotoxicity are not established, general cytoprotective agents may be effective. These include antioxidants like N-acetylcysteine (NAC) to combat oxidative stress, and pan-caspase inhibitors like Z-VAD-FMK to block apoptosis. The effectiveness of these agents will depend on the specific cell type and experimental conditions.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: You can differentiate between apoptosis and necrosis using a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[1][2][3] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and live cells will be negative for both.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Low Concentrations of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High cell sensitivity | Titrate this compound concentration over a wider, lower range. | Determine the optimal, non-lethal concentration for your experiments. |
| Sub-optimal cell health | Ensure cells are in the logarithmic growth phase and are not overly confluent before treatment. | Healthier cells may exhibit greater resistance to the compound. |
| Contaminated this compound stock | Prepare a fresh stock solution of this compound from a reliable source. | A fresh, pure stock solution should yield more consistent and reproducible results. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell passage number | Use cells within a consistent, narrow range of passage numbers for all experiments. | Reduced variability in cellular response to this compound. |
| Inconsistent incubation times | Strictly adhere to the planned incubation times for all experimental replicates and repeats. | Consistent timing will lead to more reproducible cytotoxicity data. |
| Fluctuations in incubator conditions | Regularly calibrate and monitor incubator temperature, CO2, and humidity levels. | Stable environmental conditions are critical for consistent cell-based assay results. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and/or cytoprotective agents for the desired duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][3][5]
Methodology:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye like JC-1 to assess mitochondrial health.
Methodology:
-
Seed and treat cells with this compound.
-
Incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity (MTT Assay)
| This compound (µM) | % Cell Viability (No NAC) | % Cell Viability (+ 5mM NAC) |
| 0 | 100 ± 4.5 | 98 ± 5.1 |
| 10 | 75 ± 6.2 | 92 ± 4.8 |
| 25 | 48 ± 5.5 | 78 ± 6.3 |
| 50 | 22 ± 3.9 | 55 ± 5.9 |
Table 2: Apoptosis Induction by this compound with and without Z-VAD-FMK (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 25 µM this compound | 52 ± 4.3 | 35 ± 3.1 | 13 ± 2.4 |
| 25 µM this compound + 20 µM Z-VAD-FMK | 85 ± 3.8 | 8 ± 1.5 | 7 ± 1.2 |
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical diagram for troubleshooting unexpected cytotoxicity results.
References
- 1. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mebezonium Iodide Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Mebezonium Iodide. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
This compound is a bis-quaternary ammonium salt. Its synthesis is typically achieved through the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide.[1][2] In the case of this compound, a diamine is reacted with an iodoalkane.
Q2: What are the common impurities encountered in this compound synthesis?
While specific impurities depend on the exact synthetic route and reaction conditions, common contaminants in the synthesis of quaternary ammonium salts via the Menschutkin reaction can include:
-
Unreacted starting materials: Residual tertiary diamine or alkyl iodide.
-
Mono-quaternary salt: The intermediate product where only one of the two amine groups has been alkylated.
-
Side-reaction products: Impurities arising from the decomposition of reactants or products, especially at elevated temperatures.
-
Solvent residues: Residual solvents used in the synthesis or purification steps.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
The purity of this compound can be effectively determined using the following methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound and potential impurities.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the product's spectrum to a reference standard.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector): HPLC is a robust technique for separating this compound from its impurities and determining their relative concentrations.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem 1: The final product is an oil or a sticky solid and does not crystallize.
-
Possible Cause:
-
Presence of significant amounts of impurities that inhibit crystallization.
-
Residual solvent acting as an oiling agent.
-
The product being hygroscopic and having absorbed moisture from the air.
-
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under vacuum.
-
Washing: Wash the crude product with a non-polar solvent in which this compound is insoluble, such as diethyl ether or hexane. This can help remove non-polar impurities.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A common technique for quaternary ammonium salts is to dissolve the compound in a polar solvent (e.g., methanol, ethanol, or water) and then precipitate it by adding a less polar or non-polar solvent (e.g., acetone, ethyl acetate, or diethyl ether).[2][7]
-
Drying: Dry the product under high vacuum for an extended period to remove any absorbed water.
-
Problem 2: The yield of the purified product is low.
-
Possible Cause:
-
Incomplete reaction during synthesis.
-
Loss of product during extraction or washing steps due to its partial solubility in the washing solvent.
-
Multiple recrystallization steps leading to significant product loss in the mother liquor.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the Menschutkin reaction using TLC or LC-MS to ensure it has gone to completion.
-
Extraction and Washing: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to minimize the solubility of the product in the organic phase. Use minimal amounts of washing solvent.
-
Recrystallization: To recover more product, the mother liquor from the first recrystallization can be concentrated and a second crop of crystals can be collected.
-
Precipitation: Consider precipitating the product from the reaction mixture by adding a non-solvent, which can sometimes be more efficient than recrystallization.
-
Problem 3: The purified product is colored.
-
Possible Cause:
-
Presence of colored impurities from the starting materials.
-
Degradation of the product or starting materials, potentially due to heat or light exposure.
-
Formation of iodine from the iodide counter-ion.
-
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through celite to remove the carbon and adsorbed colored impurities.
-
Recrystallization: Multiple recrystallizations may be necessary to remove the colored impurities.
-
Starting Material Purity: Ensure the starting tertiary diamine and alkyl iodide are of high purity.
-
Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize degradation.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Quaternary Ammonium Salts
| Solvent System | Application Notes |
| Alcohols (Methanol, Ethanol, Isopropanol) | Good solvents for dissolving quaternary ammonium salts. Often used in combination with a non-polar solvent for precipitation. |
| Acetone/Alcohol or Acetone/Water Mixtures | A less polar solvent like acetone can be added to an alcoholic or aqueous solution of the product to induce crystallization. The ratio needs to be optimized experimentally.[7] |
| Ethyl Acetate/Alcohol Mixtures | Similar to acetone/alcohol mixtures, ethyl acetate can act as an anti-solvent. |
| Water | This compound is soluble in water. Recrystallization from water can be effective, but the product must be thoroughly dried to remove residual moisture.[8] |
| Diethyl Ether or Hexane | Primarily used as washing solvents to remove non-polar impurities as most quaternary ammonium salts have very low solubility in these solvents.[2][8] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and gently reflux for 5-10 minutes.
-
Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper or a celite plug to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a non-solvent (e.g., cold diethyl ether) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a standard solution of known concentration of a this compound reference standard and a solution of the purified product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like heptafluorobutyric acid (HFBA) or an ammonium formate buffer may be required for good peak shape.[5][6]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in working with Mebezonium Iodide
Welcome to the technical support center for Mebezonium Iodide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary ammonium compound that functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction.[1] By binding to these receptors without activating them, it prevents the neurotransmitter acetylcholine (ACh) from binding, thereby blocking neuromuscular transmission and leading to muscle relaxation.[1][2]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is toxic if swallowed and may cause damage to organs.[3] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Avoid breathing dust or vapors and wash hands thoroughly after handling.[4]
Q3: How should I store this compound?
A3: this compound is hygroscopic and moisture-sensitive.[5] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[6]
Q4: In which solvents is this compound soluble?
A4: this compound is described as being slightly soluble in water and methanol.[5] For quantitative data, please refer to the solubility table below.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Instability. this compound, as a quaternary ammonium compound, may be susceptible to degradation under certain conditions. The compound's stability can be influenced by factors such as pH and temperature.[2]
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. If storing solutions, do so at 2-8°C for a limited time and protect from light. Conduct a stability study of your compound in the assay buffer to understand its degradation profile.
-
-
Possible Cause 2: Assay Interference. The iodide component of this compound can act as a fluorescence quencher, particularly for dyes with excitation maxima in the blue range.[2][4] This can lead to artificially low signals in fluorescence-based assays.
-
Troubleshooting Tip: If using a fluorescence-based assay, run a control experiment to determine if this compound quenches the fluorescence of your specific dye at the concentrations used. Consider using red-shifted fluorophores, as they are less likely to be affected by iodide quenching.[4] Alternatively, utilize a different detection method, such as absorbance or luminescence, if possible.
-
Issue 2: Difficulty in achieving complete dissolution.
-
Possible Cause: Low Solubility. this compound has limited solubility in many common solvents.
-
Troubleshooting Tip: Refer to the solubility data table below for appropriate solvents. Sonication or gentle heating may aid in dissolution, but be cautious as the compound is sensitive to heat.[6] Always ensure the solution has returned to room temperature before use in experiments. For aqueous solutions, consider preparing a stock solution in a small amount of a more permissible solvent like DMSO before diluting with your aqueous buffer, being mindful of the final solvent concentration's effect on your experimental system.
-
Issue 3: Variability in neuromuscular junction blocking assays.
-
Possible Cause: Inconsistent tissue preparation or experimental conditions. The response of neuromuscular preparations can be sensitive to dissection technique, temperature, and buffer composition.
-
Troubleshooting Tip: Ensure consistent and careful dissection of the phrenic nerve-hemidiaphragm preparation. Maintain a constant temperature and oxygenation of the organ bath throughout the experiment. Allow for a stable baseline recording before the addition of this compound. Refer to the detailed experimental protocol for the phrenic nerve-hemidiaphragm preparation provided below.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₀I₂N₂ | [7] |
| Molecular Weight | 550.34 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2] |
| Hygroscopicity | Hygroscopic | [2][5] |
| Moisture Sensitivity | Moisture Sensitive | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Slightly Soluble | Not Specified | [5] |
| Methanol | Slightly Soluble | Not Specified | [5] |
| DMSO | Miscible | Not Specified | [8] |
| Ethanol | Data not available |
Note: Quantitative solubility data for this compound is limited in publicly available literature. It is recommended to perform solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Neuromuscular Blockade Assessment using Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from standard methods for evaluating neuromuscular blocking agents.
1. Materials:
- Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11)
- This compound stock solution
- Organ bath with stimulating and recording electrodes
- Force transducer
- Carbogen gas (95% O₂, 5% CO₂)
- Small rodent (e.g., rat or mouse)
2. Method:
- Humanely euthanize the animal according to institutional guidelines.
- Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.[9]
- Mount the hemidiaphragm in the organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Ringer solution at 37°C.[9]
- Attach the central tendon to an isometric force transducer to measure muscle tension.
- Place the phrenic nerve on the stimulating electrodes.
- Apply supramaximal electrical stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.
- Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).
- Add this compound to the organ bath in a cumulative concentration-dependent manner.
- Allow the preparation to stabilize at each concentration before recording the twitch tension.
- Measure the amplitude of the twitch tension at each concentration of this compound.
- Express the results as a percentage of the initial baseline tension and generate a dose-response curve to calculate the IC₅₀.
Protocol 2: Quality Control and Purity Assessment
A Certificate of Analysis (CoA) should be obtained from the supplier.[10][11][12][13][14] Key parameters to check on the CoA include:
-
Appearance: Should conform to the expected white to off-white crystalline powder.
-
Identity: Confirmed by techniques such as NMR or Mass Spectrometry.
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC). The purity should be within the acceptable range for the intended experiments.
-
Water content: Important for a hygroscopic compound.
-
Residual solvents: Should be below specified limits.
If a CoA is not available or if there are concerns about the compound's purity, consider performing analytical testing such as HPLC to verify its identity and purity before use.
Visualizations
Caption: Signaling pathway of neuromuscular blockade by this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ModelDB: Show Model [modeldb.science]
- 4. The kinetics of competitive antagonism of nicotinic acetylcholine receptors at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 7681-78-9 [amp.chemicalbook.com]
- 6. Synthesis of Novel Diammonium Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization of agonist and competitive antagonist binding sites on nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
- 11. Certificates of Analysis (COA) | STERIS [steris.com]
- 12. 3,16-Bisquaternary ammonium steroid derivatives as neuromuscular blocking agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. technopharmchem.com [technopharmchem.com]
- 14. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Quality Control of Mebezonium Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebezonium Iodide. The following information is designed to address specific issues that may be encountered during the quality control assessment of this compound purity.
Frequently Asked Questions (FAQs)
Q1: We are having trouble developing a UV-based HPLC method for this compound purity. Why is this compound difficult to analyze by this method?
A1: this compound is a quaternary ammonium compound. Its chemical structure lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. As a result, it exhibits very poor UV absorbance, making detection by standard UV-HPLC challenging, especially for low-level impurities.
Q2: What alternative detection methods can be used with HPLC for the analysis of this compound?
A2: For compounds like this compound that are not amenable to UV detection, several alternative HPLC detectors can be employed:
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response that is independent of the analyte's optical properties.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that can detect any non-volatile and many semi-volatile analytes. It generally offers better sensitivity and a wider dynamic range than ELSD.
-
Refractive Index (RI) Detector: An RI detector can be used, but it is generally less sensitive and not compatible with gradient elution, which is often required for impurity profiling.
-
Mass Spectrometry (MS): LC-MS is a powerful technique for both quantification and identification of this compound and its potential impurities.[1][2][3] It offers high sensitivity and specificity.
Q3: Are there any official pharmacopeial monographs for this compound?
A3: Currently, there do not appear to be any specific monographs for this compound in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). Therefore, a validated in-house method is necessary to control its quality.
Q4: How can we determine the iodide content in this compound?
A4: The iodide counter-ion can be assayed using a titration method. A common approach is argentometric titration, where a solution of the sample is titrated with a standardized solution of silver nitrate. The endpoint can be determined potentiometrically. The USP monograph for Iodine provides a titration method with sodium thiosulfate which could be adapted for the iodide ion.
Q5: What are the potential impurities we should look for in this compound?
A5: Potential impurities in this compound can originate from the synthesis process or degradation. These may include:
-
Starting materials and intermediates: Unreacted precursors from the chemical synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Formed under stress conditions like heat, light, humidity, acid, or base hydrolysis. A forced degradation study is essential to identify these potential degradants.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | The positively charged quaternary ammonium group of this compound can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing. |
| * Use a column with end-capping or a hybrid particle technology column. | |
| * Add a competing amine (e.g., triethylamine) to the mobile phase to block the active silanol sites. | |
| * Operate at a lower pH to suppress the ionization of silanol groups. | |
| Ion-Pairing Issues | If using an ion-pairing reagent, an incorrect concentration or type of reagent can lead to poor chromatography. |
| * Optimize the concentration of the ion-pairing reagent. | |
| * Ensure the mobile phase pH is appropriate for the chosen ion-pairing reagent. |
Issue 2: Low Sensitivity and Inconsistent Response with ELSD/CAD
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | ELSD and CAD require volatile mobile phases for optimal performance. Non-volatile buffers (e.g., phosphate) will cause high background noise and detector instability. |
| * Use volatile mobile phase components such as ammonium formate, ammonium acetate, or formic acid. | |
| Suboptimal Detector Settings | The nebulizer and drift tube temperatures are critical parameters for ELSD and CAD performance. |
| * Optimize the nebulizer gas flow rate and the drift tube/evaporation temperature for your specific mobile phase composition and flow rate. | |
| Sample Overload | Injecting too much sample can lead to non-linear responses and peak broadening. |
| * Reduce the injection volume or dilute the sample. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method for Purity Determination
This is a proposed starting point for developing a stability-indicating HPLC method for this compound. Method development and validation are required.
-
Instrumentation: High-Performance Liquid Chromatograph with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column with end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
Forced Degradation Study Protocol
To assess the stability-indicating nature of the analytical method, a forced degradation study should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80 °C for 4 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analyze all stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main this compound peak.
Quantitative Data Summary
The following table outlines typical validation parameters and acceptance criteria for an HPLC purity method based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. Peak purity analysis should confirm no co-elution. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay. For impurities, recovery should be within 80.0% to 120.0%. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% for the main analyte. Intermediate Precision: ≤ 2.0% for the main analyte. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10. The precision at the LOQ should be ≤ 10% RSD. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Visualizations
References
Technical Support Center: Overcoming Resistance to Mebezonium Iodide in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Mebezonium Iodide in cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides systematic steps to identify and resolve them.
Issue 1: Decreased or No Observed Cytotoxicity of this compound
If your cell line is showing reduced sensitivity or complete resistance to this compound, consider the following troubleshooting steps.
| Possible Cause | Recommended Action |
| Inherent Cell Line Resistance | Some cell lines may possess intrinsic resistance mechanisms. Screen a panel of diverse cancer cell lines to identify those with higher sensitivity. |
| Acquired Resistance | Prolonged or repeated exposure to this compound can lead to the selection of resistant cell populations. |
| Action: Develop a this compound-resistant cell line by continuous exposure to escalating concentrations of the compound. This will create a model system to study resistance mechanisms. | |
| Compound Instability | This compound solution may have degraded over time or due to improper storage. |
| Action: Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Assay-related Issues | Problems with the cell viability assay can lead to inaccurate results. |
| Action: Review and optimize your cell viability assay protocol. Common assays include MTT, MTS, and CellTiter-Glo®. Ensure optimal cell seeding density and incubation times. Include positive and negative controls in every experiment. |
Issue 2: High Variability in Experimental Replicates
High variability between wells or experiments can mask the true effect of this compound.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Uneven distribution of cells in the microplate wells is a common source of variability. |
| Action: Ensure a homogeneous single-cell suspension before seeding. Gently mix the cell suspension between pipetting steps. | |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. |
| Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. | |
| Pipetting Errors | Inaccurate pipetting of this compound, cells, or assay reagents can introduce significant errors. |
| Action: Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate and be consistent with your pipetting technique. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quaternary ammonium compound.[1][2] While its precise anticancer mechanism is not well-documented in publicly available literature, quaternary ammonium compounds, in general, are known to exert cytotoxic effects by disrupting cell membranes due to their cationic surfactant properties.[2] This can lead to the induction of apoptosis.
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms of resistance?
A2: While specific mechanisms for this compound resistance in cancer cells are not established, resistance to cationic compounds and other drugs can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the Cell Membrane: Changes in the lipid composition or charge of the cell membrane can hinder the interaction of the cationic this compound with the cell.
-
Changes in Target Molecules: If this compound acts on a specific cellular target, mutations or altered expression of this target could confer resistance. Given its classification as a neuromuscular blocking agent in some contexts, alterations in acetylcholine receptors or related signaling pathways could be a hypothetical mechanism.[3]
Q3: How can I confirm that my cell line is resistant to this compound?
A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50).
-
Experimental Protocol:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an optimal density.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard assay (e.g., MTT or MTS).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value for each cell line. A significant increase in the IC50 value for the suspected resistant line compared to the parental line confirms resistance.
-
Q4: What experimental approaches can I take to overcome this compound resistance?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy:
-
Efflux Pump Inhibitors: Co-administer this compound with known inhibitors of ABC transporters (e.g., verapamil for P-gp) to increase intracellular drug accumulation.
-
Synergistic Agents: Combine this compound with other cytotoxic drugs that have different mechanisms of action.
-
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles may alter its cellular uptake mechanism, potentially bypassing efflux pumps and enhancing its efficacy.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to the drug.
-
Determine the initial IC20: Perform a dose-response curve with the parental cell line to determine the concentration of this compound that inhibits 20% of cell growth (IC20).
-
Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation). Once the cells reach approximately 80% confluency, passage them into a fresh medium containing the same drug concentration.
-
Dose Escalation: After 2-3 passages at a given concentration with good cell viability, increase the this compound concentration by 25-50%.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the drug. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Hypothesized resistance mechanisms to this compound in cancer cells.
References
Validation & Comparative
Unveiling the Action of Mebezonium Iodide: A Comparative Guide to its Validation on Nicotinic Receptors
For Immediate Release
This guide provides a comprehensive comparison of the validation of Mebezonium Iodide's effects on nicotinic acetylcholine receptors (nAChRs), placed in context with other well-established nicotinic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary experimental frameworks and presents comparative data for leading neuromuscular blocking agents. While specific quantitative data for this compound's interaction with nAChRs is not extensively available in public literature, this guide serves as a blueprint for its validation by comparing its implied mechanism of action with compounds that have been thoroughly characterized.
This compound is recognized as a quaternary ammonium compound with muscle relaxant properties, indicating its function as a neuromuscular blocking agent.[1] This action is characteristic of antagonists of nicotinic acetylcholine receptors at the neuromuscular junction. It is a component of the veterinary euthanasia solution T-61, where it contributes to circulatory collapse and paralysis of skeletal and respiratory muscles.[2]
Comparative Analysis of Nicotinic Receptor Antagonists
To understand the potential efficacy and characteristics of this compound, it is essential to compare it against established non-depolarizing neuromuscular blocking agents. The following tables summarize key quantitative data for pancuronium, vecuronium, rocuronium, and d-tubocurarine, which act as competitive antagonists at nicotinic receptors.
| Compound | Receptor Subtype | IC50 | Binding Affinity (Ki) | Notes |
| Pancuronium | Fetal Muscle nAChR | - | - | 10 nM pancuronium inhibits 39% of the current in response to 100 µM acetylcholine.[3] |
| Adult Muscle nAChR | 5.5 ± 0.5 nM | - | More effective at blocking the adult form of the muscle nAChR compared to the fetal form.[3][4] | |
| Neuronal α4β2 nAChR | - | - | 10 nM pancuronium is a more effective antagonist than d-tubocurarine on this subtype.[3] | |
| Cardiac Muscarinic M2 | - | 5.41 x 10⁻⁷ M (IC50) | Also exhibits inhibitory action on muscarinic receptors, with a higher affinity than vecuronium.[5] | |
| Vecuronium | Fetal Muscle nAChR | - | - | 1 nM vecuronium reduces the response to 100 µM acetylcholine by 71%.[3] |
| Adult Muscle nAChR | - | - | 1 nM vecuronium reduces the response to 100 µM acetylcholine by 63%.[3] | |
| Cardiac Muscarinic M2 | - | 3.97 x 10⁻⁶ M (IC50) | Weaker inhibitory action on cardiac muscarinic receptors compared to pancuronium.[5] | |
| d-Tubocurarine | Fetal Muscle nAChR | - | - | 10 nM d-tubocurarine inhibits 29% of the current in response to 100 µM acetylcholine.[3] |
| Adult Muscle nAChR | 41 ± 2 nM | - | More effective at blocking the adult form of the muscle nAChR compared to the fetal form.[3][4] | |
| Neuronal α4β2 nAChR | - | - | Less effective than pancuronium on this subtype.[3] |
Note: IC50 and Ki values can vary based on experimental conditions, including the specific assay, tissue or cell line used, and the radioligand employed.
Experimental Protocols for Validation
The validation of a compound's effect on nicotinic receptors involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific nAChR subtype.
Materials:
-
Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain for α4β2 and α7, IMR-32 cells for α3β4).[1]
-
Radioligand specific to the receptor subtype (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7, [³H]epibatidine for α3β4).[1]
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the effect of a compound on the ion flow through the nAChR channel in response to an agonist.
Objective: To determine if a test compound acts as an antagonist, agonist, or modulator of nAChR function and to quantify its potency (IC50 or EC50).
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the specific nAChR subunits to be expressed.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Agonist (e.g., acetylcholine).
-
Test compound.
-
Recording solution (e.g., standard frog Ringer's solution).
Procedure:
-
Receptor Expression: Inject Xenopus oocytes with the cRNAs encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing a known concentration of an agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: To test for antagonist activity, pre-incubate the oocyte with the test compound for a set period before co-applying it with the agonist.
-
Data Acquisition: Record the peak current amplitude in response to the agonist in the absence and presence of different concentrations of the test compound.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the concentration of the test compound to determine the IC50 value.
Visualizing the Mechanism of Action
To conceptualize the effect of a nicotinic receptor antagonist like this compound, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow.
Caption: Neuromuscular junction signaling and antagonist action.
Caption: Workflow for validating a nicotinic receptor antagonist.
Conclusion
The validation of this compound's effect on nicotinic receptors is crucial for a complete understanding of its pharmacological profile. While its classification as a neuromuscular blocking agent strongly suggests antagonism at muscle-type nAChRs, quantitative experimental data is necessary to confirm this and to determine its potency and selectivity across different nAChR subtypes. By employing the standardized experimental protocols outlined in this guide and comparing the results with the data from well-characterized antagonists, researchers can effectively elucidate the precise mechanism of action of this compound. This will not only contribute to a deeper understanding of its properties but also aid in the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The interaction of pancuronium and vecuronium with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mebezonium Iodide Cross-Reactivity with Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of commonly used NMBAs, serving as a surrogate model for assessing the potential cross-reactivity of Mebezonium Iodide. The data presented is compiled from various studies employing in-vivo and in-vitro methods to evaluate hypersensitivity reactions.
Data Presentation: Cross-Reactivity of Neuromuscular Blocking Agents
The following tables summarize the quantitative data on cross-reactivity between different NMBAs. This data is primarily derived from studies involving patients with a confirmed anaphylactic reaction to a specific NMBA. The values represent the percentage of patients who showed a positive reaction to other NMBAs, indicating cross-reactivity.
Table 1: Cross-Reactivity Rates in Patients with Confirmed Anaphylaxis to a Specific NMBA
| Triggering NMBA | % Cross-Reactivity with Succinylcholine | % Cross-Reactivity with Rocuronium | % Cross-Reactivity with Vecuronium | % Cross-Reactivity with Atracurium | % Cross-Reactivity with Cisatracurium | % Cross-Reactivity with Pancuronium |
| Rocuronium | High | - | Very High | Low | Lowest | High |
| Succinylcholine | - | High | Moderate | Low | Low | Moderate |
| Vecuronium | High | Very High | - | Low | Lowest | Very High |
| Atracurium | Moderate | Low | Low | - | High | Low |
Data synthesized from multiple studies. "High," "Moderate," and "Low" are qualitative summaries of reported percentages, which can vary between studies. Cisatracurium consistently shows the lowest cross-reactivity rates in patients with anaphylaxis to aminosteroid NMBAs like rocuronium and vecuronium.[2]
Table 2: Quantitative Cross-Reactivity Data from a Study in Western Australia (2002-2011)
| Triggering NMBA | Number of Patients Tested for Cross-Reactivity | Compound Tested | Number of Patients with Positive Cross-Reactivity | Percentage of Cross-Reactivity (%) |
| Rocuronium (n=45) | 41 | Cisatracurium | 2 | 4.9% |
| 42 | Pancuronium | 18 | 42.9% | |
| 44 | Atracurium | 4 | 9.1% | |
| Not specified | Succinylcholine | Not specified | High | |
| Vecuronium (n=11) | Not specified | Other aminosteroids | Not specified | Very High |
| Not specified | Cisatracurium | Not specified | Lowest | |
| Atracurium (n=7) | 7 | Aminosteroids | 0 | 0% |
| All NMBAs | 63 | Succinylcholine | 30 | 47.6% |
| 34 | Rocuronium | 11 | 32.4% | |
| 70 | Vecuronium | 20 | 28.6% | |
| 76 | Pancuronium | 16 | 21.1% |
This table presents data from a specific study to provide concrete examples of cross-reactivity percentages.[2]
Experimental Protocols
The assessment of NMBA cross-reactivity involves a combination of in-vivo and in-vitro tests. Below are detailed methodologies for the key experiments cited in cross-reactivity studies.
Skin Testing (In-Vivo)
Skin testing is a primary method for identifying IgE-mediated hypersensitivity to NMBAs. It is typically performed at least 4 to 6 weeks after a suspected allergic reaction to avoid false-negative results.[3]
a. Skin Prick Test (SPT)
-
Purpose: To screen for sensitization to a panel of NMBAs.
-
Procedure:
-
A drop of the undiluted commercial preparation of the NMBA is placed on the volar surface of the forearm.[3][4]
-
A sterile lancet is passed through the drop at a 45-60° angle to prick the epidermis without drawing blood.
-
Positive (histamine) and negative (saline) controls are included.
-
The site is observed for 15-20 minutes.
-
A positive result is defined as a wheal diameter of 3 mm or greater than the negative control.[5]
-
b. Intradermal Test (IDT)
-
Purpose: To increase the sensitivity of detection if SPT is negative.
-
Procedure:
-
NMBAs are diluted in sterile saline to non-irritating concentrations. Recommended starting dilutions are often 1:1000 or 1:10,000, with subsequent testing at increasing concentrations up to a maximum non-irritating concentration (e.g., 1:100).[4][6]
-
Approximately 0.02-0.05 mL of the diluted NMBA solution is injected intradermally into the volar aspect of the forearm using a 27- to 30-gauge needle, raising a small bleb.[6]
-
Positive and negative controls are also injected.
-
The injection sites are observed for 15-20 minutes.
-
A positive result is defined as an increase in the wheal diameter of at least 3 mm from the initial bleb and larger than the negative control.[5]
-
Basophil Activation Test (BAT) (In-Vitro)
The BAT is a flow cytometry-based assay that measures the expression of activation markers on the surface of basophils after stimulation with an allergen.
-
Purpose: To provide an in-vitro correlate of an IgE-mediated allergic reaction.
-
Procedure:
-
Blood Collection: A fresh whole blood sample is collected from the patient in a heparinized tube.
-
Allergen Stimulation: Aliquots of the whole blood are incubated with various concentrations of the NMBAs being tested, a positive control (e.g., anti-FcεRI antibody), and a negative control (stimulation buffer) for 15-20 minutes at 37°C.[7]
-
Staining: The cells are then stained with fluorescently labeled monoclonal antibodies against basophil-specific markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c).[8]
-
Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Basophils are identified based on their specific markers, and the percentage of activated (CD63 or CD203c positive) basophils is quantified.[9]
-
Interpretation: A positive result is determined by a percentage of activated basophils above a certain threshold or a stimulation index (ratio of stimulated to unstimulated cells) exceeding a defined value.[9]
-
Leukocyte Histamine Release Test (LHRT) (In-Vitro)
The LHRT measures the amount of histamine released from peripheral blood leukocytes (primarily basophils) upon exposure to an allergen.
-
Purpose: To quantify the release of a key mediator in allergic reactions.
-
Procedure:
-
Leukocyte Isolation: Leukocytes are isolated from a heparinized blood sample.[10][11]
-
Allergen Incubation: The isolated leukocytes are incubated with varying concentrations of the NMBAs, a positive control, and a negative control at 37°C for a specified time (e.g., 60 minutes).[12]
-
Histamine Measurement: After incubation, the reaction is stopped, and the cells are centrifuged. The amount of histamine released into the supernatant is measured, often using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.[10][11][12]
-
Calculation: The amount of histamine released is expressed as a percentage of the total histamine content of the leukocytes (determined by lysing an aliquot of the cells).
-
Interpretation: A histamine release above a predetermined cutoff value is considered a positive result.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing NMBA cross-reactivity.
Caption: Mechanism of action of NMBAs at the neuromuscular junction.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Anaphylaxis to neuromuscular blocking drugs: incidence and cross-reactivity in Western Australia from 2002 to 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perioperative drug reactions – practical recommendations for allergy testing and patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromuscular blocking agent testing [aaaai.org]
- 5. d-nb.info [d-nb.info]
- 6. bsaci.org [bsaci.org]
- 7. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a.storyblok.com [a.storyblok.com]
- 9. researchgate.net [researchgate.net]
- 10. genhealth.ai [genhealth.ai]
- 11. bluecrossma.org [bluecrossma.org]
- 12. novamedline.com [novamedline.com]
Comparative Efficacy of Mebezonium Iodide and Its Putative Derivatives in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mebezonium Iodide
This compound is a bis-quaternary ammonium compound characterized by its action as a non-depolarizing neuromuscular blocking agent.[1] Its structure, featuring two quaternary ammonium heads separated by a rigid alicyclic framework, is pivotal to its function. Like other drugs in its class, this compound acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2] This antagonism prevents the depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[1]
Mechanism of Action: Neuromuscular Blockade
The signaling cascade at the neuromuscular junction begins with the arrival of an action potential at the presynaptic nerve terminal. This triggers the influx of calcium ions and the subsequent release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the postsynaptic membrane, causing a conformational change that opens the ion channel and allows an influx of sodium ions. This influx generates an end-plate potential, which, if it reaches the threshold, triggers a muscle action potential and subsequent contraction.[3][4]
Non-depolarizing neuromuscular blocking agents like this compound physically obstruct the binding of acetylcholine to the nAChRs, thus inhibiting the initiation of the end-plate potential and preventing muscle contraction.[2]
Structure-Activity Relationships and Hypothetical Derivatives
The efficacy of bis-quaternary ammonium neuromuscular blockers is significantly influenced by their chemical structure, particularly the distance between the two quaternary nitrogen atoms (the "onium" heads) and the nature of the groups attached to them.[5] Based on established SAR principles, we can propose hypothetical derivatives of this compound and predict their relative efficacy.
Table 1: Predicted Efficacy of Hypothetical this compound Derivatives
| Compound | Structural Modification from this compound | Predicted Potency | Predicted Onset of Action | Predicted Duration of Action | Rationale |
| This compound | Parent Compound | Baseline | Baseline | Baseline | Reference compound with a defined inter-onium distance and structure. |
| Derivative A | Increased inter-onium distance (e.g., longer methylene chain) | Decreased | Slower | Shorter | Optimal neuromuscular blocking activity is associated with an inter-onium distance of approximately 10-12 atoms. Increasing this distance may lead to a poorer fit at the receptor site.[5] |
| Derivative B | Decreased inter-onium distance (e.g., direct linkage of cyclohexyl rings) | Decreased | Slower | Shorter | A shorter distance between the onium heads may also result in a suboptimal interaction with the nAChR subunits. |
| Derivative C | Replacement of N-methyl groups with N-ethyl groups | Increased | No significant change | Longer | Larger alkyl groups on the quaternary nitrogens can increase the affinity for the receptor, potentially increasing potency and duration of action.[6] |
| Derivative D | Introduction of ester linkages in the alicyclic rings | Potentially decreased | Faster | Shorter | Ester groups can introduce sites for hydrolysis by plasma esterases, leading to a faster metabolism and shorter duration of action, a desirable clinical feature.[7] |
Experimental Protocols for Efficacy Comparison
To validate the predicted efficacy of these hypothetical derivatives, standardized experimental protocols are essential. The following outlines a common in vitro method for assessing neuromuscular blocking activity.
In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat or Mouse)
This preparation is a classic and reliable method for studying the effects of drugs on neuromuscular transmission.[8]
Methodology:
-
Tissue Dissection: A rat or mouse is humanely euthanized, and the phrenic nerve and the attached hemidiaphragm muscle are carefully dissected.
-
Tissue Mounting: The hemidiaphragm is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C. The central tendon of the diaphragm is attached to an isometric force transducer to record muscle tension.
-
Nerve Stimulation: The phrenic nerve is placed on stimulating electrodes. Supramaximal electrical stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) are applied to elicit muscle twitches.
-
Baseline Recording: A stable baseline of twitch tension is recorded for 20-30 minutes.
-
Drug Application: this compound or its derivatives are added to the organ bath in a cumulative concentration-dependent manner. The preparation is allowed to stabilize at each concentration before the resulting twitch tension is recorded.
-
Data Analysis: The amplitude of the twitch tension at each drug concentration is measured and expressed as a percentage of the initial baseline tension. A concentration-response curve is plotted to determine the IC50 (the concentration of the drug that causes 50% inhibition of the twitch response), which is a measure of the drug's potency.
Conclusion
While this compound is a known neuromuscular blocking agent, the exploration of its derivatives remains an area ripe for investigation. Based on the structure-activity relationships of related bis-quaternary ammonium compounds, modifications to the inter-onium distance, the N-alkyl substituents, and the introduction of metabolically labile linkages are likely to have a significant impact on the pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of novel this compound derivatives, with the ultimate goal of developing safer and more effective neuromuscular blocking agents for clinical use.
References
- 1. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ch. 4: Synaptic Transmission at the Skeletal Neuromuscular Junction | McGovern Medical School [med.uth.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-activity relationships: from tubocurarine to the present day | Semantic Scholar [semanticscholar.org]
- 7. Newer neuromuscular blocking drugs. An overview of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Mebezonium Iodide's Neuromuscular Blocking Effects: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the neuromuscular blocking agent Mebezonium Iodide, designed for researchers, scientists, and drug development professionals. While direct comparative studies on the reproducibility of this compound's effects across different experimental models are not extensively available in publicly accessible literature, this document outlines the established principles and methodologies for evaluating such agents. By presenting the mechanism of action of this compound alongside standardized experimental protocols and data from analogous compounds, this guide offers a framework for assessing its performance and reproducibility.
This compound is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1] This blockade prevents the binding of acetylcholine, thereby inhibiting muscle cell membrane depolarization and leading to flaccid paralysis of skeletal muscles.[1] This includes the diaphragm and intercostal muscles, ultimately resulting in respiratory arrest.[1] It is a key component of the veterinary euthanasia solution T-61, where it acts synergistically with a central nervous system depressant (embutramide) and a local anesthetic (tetracaine hydrochloride) to induce rapid and humane death.[3][4]
Data Presentation: A Framework for Comparison
Table 1: Comparative Potency (ED50) of Non-Depolarizing Neuromuscular Blocking Agents in a Hypothetical In Vivo Model (e.g., Anesthetized Cat)
| Compound | ED50 (µg/kg) | Relative Potency (vs. Pancuronium) |
| This compound | Data Not Available | - |
| Pancuronium | ~60[5] | 1 |
| Vecuronium | ~50[6] | 1.2 |
| Rocuronium | ~300[6] | 0.2 |
Table 2: Comparative Potency (ED95) of Non-Depolarizing Neuromuscular Blocking Agents in a Hypothetical In Vivo Model (e.g., Anesthetized Pig)
| Compound | ED95 (µg/kg) | Onset of Action (min) | Duration of Action (min) |
| This compound | Data Not Available | - | - |
| Pancuronium | ~59[5] | 3-5[7] | 60-90[7] |
| Vecuronium | ~57[5] | 2-3 | 20-30 |
| Org 9426 (Rocuronium) | Data Not Available | ~1.5 | ~30[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of neuromuscular blocking agents.
In Vivo Model: Anesthetized Cat/Dog
This model is used to assess the neuromuscular blocking potency, onset and duration of action, and cardiovascular side effects of a compound.
Protocol:
-
Animal Preparation: Adult cats or dogs are anesthetized with a suitable agent (e.g., pentobarbital sodium). The trachea is intubated to allow for artificial ventilation.
-
Instrumentation: Catheters are placed in a femoral vein for drug administration and a femoral artery for blood pressure monitoring. Heart rate is monitored via an electrocardiogram (ECG).
-
Nerve-Muscle Preparation: The sciatic or ulnar nerve is dissected and stimulating electrodes are placed around it. The corresponding muscle (e.g., tibialis anterior or adductor pollicis) is attached to a force transducer to measure twitch tension.
-
Stimulation: The nerve is stimulated with supramaximal, single square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
-
Dose-Response Curve Generation:
-
A stable baseline twitch height is established.
-
The neuromuscular blocking agent is administered intravenously in cumulative doses.
-
The percentage reduction in twitch height from baseline is recorded for each dose.
-
The ED50 and ED95 values are calculated from the resulting dose-response curve.
-
-
Cardiovascular Monitoring: Arterial blood pressure and heart rate are continuously monitored throughout the experiment to assess any cardiovascular effects of the drug.
-
Data Analysis: Dose-response curves are plotted, and potency (ED50, ED95) is determined. Onset time is the time from injection to maximum block, and duration of action is the time from injection until the twitch height recovers to a certain percentage (e.g., 25% or 75%) of the initial baseline.
In Vitro Model: Isolated Rat Phrenic Nerve-Diaphragm Preparation
This preparation is a classic model for studying the effects of drugs directly at the neuromuscular junction, free from systemic influences.[9]
Protocol:
-
Preparation Dissection: A rat is euthanized, and the phrenic nerve and a section of the diaphragm muscle are carefully dissected out.[10]
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.[11]
-
Stimulation and Recording: The phrenic nerve is placed in contact with stimulating electrodes, and the diaphragm is attached to a force transducer. The nerve is stimulated with supramaximal pulses to elicit muscle contractions.[11]
-
Drug Application: After a stable baseline of contractions is achieved, this compound or a comparator drug is added to the organ bath in increasing concentrations.
-
Data Collection: The reduction in the force of contraction is recorded for each concentration.
-
Data Analysis: A concentration-response curve is constructed to determine the IC50 (the concentration that causes 50% inhibition of the contractile response).
Visualizations
Signaling Pathway of Neuromuscular Blockade by this compound
Caption: Mechanism of neuromuscular blockade by this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for the isolated rat phrenic nerve-diaphragm experiment.
Logical Relationship of T-61 Components
Caption: Synergistic actions of the components in T-61.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 3. drugs.com [drugs.com]
- 4. scite.ai [scite.ai]
- 5. Dose-response studies with pancuronium, vecuronium and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of a new neuromuscular blocking agent (Org 9426) in anaesthetized cats and pigs and in isolated nerve-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Handshake: Confirming the Binding Site of Mebezonium Iodide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug with its target is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding site of Mebezonium Iodide on its target, the nicotinic acetylcholine receptor (nAChR), alongside other neuromuscular blocking agents. We delve into the experimental data and methodologies that illuminate these critical interactions at the atomic level.
This compound, a bis-quaternary ammonium compound, functions as a neuromuscular blocking agent by antagonizing the nAChR at the neuromuscular junction. This receptor, a ligand-gated ion channel, is crucial for synaptic transmission and muscle contraction. The positively charged quaternary ammonium groups of this compound are key to its affinity for the nAChR, a characteristic shared by other neuromuscular blockers.
Comparative Analysis of Binding Sites on the Nicotinic Acetylcholine Receptor
The nAChR is a pentameric protein, with the binding site for acetylcholine and competitive antagonists like this compound located at the interface between subunits. The primary binding site is situated on the two α-subunits, at the junction with the adjacent γ, δ, or ε subunits. Aromatic amino acid residues within this pocket are crucial for the cation-π interactions that stabilize the binding of the positively charged quaternary ammonium ligands.
While direct structural data for this compound bound to the nAChR is not extensively available in public literature, its structural similarity to other bis-quaternary ammonium compounds, such as decamethonium and pancuronium, allows for a comparative inference of its binding mode.
| Compound | Target Receptor | Binding Site Location | Key Interacting Residues (Inferred/Confirmed) | Binding Affinity (Kd/Ki) |
| This compound | Nicotinic Acetylcholine Receptor (muscle-type) | α-subunit interface with γ, δ, or ε subunits (inferred) | Aromatic residues (e.g., Tyrosine, Tryptophan) in the α-subunit (inferred) | Data not readily available |
| Pancuronium | Nicotinic Acetylcholine Receptor (muscle-type) | α-subunit interface with γ and δ subunits[1] | Aromatic residues in the α-subunit[1] | ~33 nM (Ki) |
| Vecuronium | Nicotinic Acetylcholine Receptor (muscle-type) | α-subunit interface | Aromatic residues in the α-subunit | ~50 nM (Ki) |
| d-Tubocurarine | Nicotinic Acetylcholine Receptor (muscle-type) | α-subunit interface with γ and δ subunits[2][3] | Aromatic residues in the α-subunit | ~300 nM (Kd) |
| Decamethonium | Nicotinic Acetylcholine Receptor (muscle-type) | Orthosteric binding site and/or ion channel pore[4][5] | Aromatic residues in the α-subunit | ~234 µM (Ki for adrenal nAChRs)[6] |
Note: The binding affinities can vary depending on the specific nAChR subtype and experimental conditions.
Experimental Protocols for Binding Site Confirmation
The determination of a ligand's binding site on its target receptor is a multifaceted process that employs a combination of biochemical, biophysical, and computational techniques. Below are detailed methodologies for key experiments used to elucidate the binding interactions of compounds like this compound with the nAChR.
Radioligand Binding Assay (Competitive Inhibition)
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the nAChR.
Protocol:
-
Receptor Preparation: Isolate membrane fractions containing nAChRs from a suitable source, such as the Torpedo electric organ or cultured cells expressing the desired nAChR subtype.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This powerful technique allows for the identification of specific amino acid residues involved in ligand binding by systematically replacing them with other amino acids and assessing the impact on binding affinity.
Protocol:
-
Mutant Receptor Generation: Introduce point mutations into the cDNA encoding the nAChR subunit of interest (e.g., the α-subunit) using PCR-based mutagenesis kits. Specifically target aromatic residues (e.g., Tyrosine, Tryptophan) hypothesized to be involved in binding.
-
Expression: Express the wild-type and mutant receptors in a suitable expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).
-
Functional/Binding Assays: Perform radioligand binding assays or electrophysiological recordings to determine the binding affinity (Kd or Ki) or functional potency (EC₅₀ or IC₅₀) of this compound and other ligands for both the wild-type and mutant receptors.
-
Analysis: A significant change in binding affinity or functional potency for a mutant receptor compared to the wild-type indicates that the mutated residue is important for the interaction with the ligand.
Photoaffinity Labeling
This technique utilizes a photoreactive analog of the ligand to covalently label its binding site upon exposure to UV light. Subsequent analysis of the labeled protein can identify the specific amino acid residues at the binding site.
Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., an azide or diazirine) into the structure of this compound or a close analog. The probe should also ideally contain a radiolabel or a tag for detection.
-
Binding and Photolysis: Incubate the nAChR preparation with the photoaffinity probe in the dark to allow for binding. Then, irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues.
-
Protein Digestion: Isolate the covalently labeled nAChR subunit and digest it into smaller peptide fragments using proteases (e.g., trypsin).
-
Fragment Analysis: Separate the peptide fragments using techniques like HPLC and identify the radiolabeled or tagged fragments by mass spectrometry and Edman degradation to pinpoint the exact amino acid(s) that were covalently modified.
Visualizing the Path to Confirmation
To illustrate the logical flow of experiments to confirm the binding site of this compound, the following diagram outlines a typical workflow.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Architecture of the neuronal nicotinic acetylcholine receptor ion channel at the binding site of bis-ammonium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling and quaternary structure of the acetylcholine receptor from Torpedo californica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-affinity labeling of specific acetylcholine-binding sites on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mebezonium Iodide: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Mebezonium Iodide against established neuromuscular blocking agents. Due to a scarcity of direct comparative clinical data for this compound, this document focuses on a comparison based on its classification as a non-depolarizing muscle relaxant and outlines the experimental protocols required for a definitive benchmark.
This compound is a quaternary ammonium compound recognized for its muscle relaxant properties, primarily through the blockade of neuromuscular transmission.[1] Historically, it has been utilized in veterinary medicine as a component of euthanasia solutions, where it is noted to produce a potent curariform (curare-like) paralytic action on skeletal and respiratory muscles.[2][3] This guide will compare its theoretical profile with that of the widely used depolarizing agent, succinylcholine, and non-depolarizing agents, rocuronium and pancuronium.
Mechanism of Action: The Neuromuscular Junction Blockade
Neuromuscular blocking agents (NMBAs) are broadly classified into two categories: depolarizing and non-depolarizing agents.[4]
-
Depolarizing Agents: Succinylcholine, the only depolarizing agent in clinical use, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[5][6] This initial agonism causes muscle fasciculations, followed by a persistent depolarization that leads to receptor desensitization and muscle paralysis.[5]
-
Non-Depolarizing Agents: This class, which includes this compound, rocuronium, and pancuronium, act as competitive antagonists at the nAChRs.[5][7] They bind to the receptors without activating them, thereby preventing acetylcholine from binding and initiating muscle contraction.[7][8] This results in a flaccid paralysis without initial fasciculations.[9]
Below is a generalized signaling pathway for non-depolarizing neuromuscular blocking agents.
Comparative Data of Neuromuscular Blocking Agents
The following tables summarize the known characteristics of this compound in comparison with established muscle relaxants. Quantitative data for this compound is largely unavailable in public literature; therefore, its properties are inferred from its chemical class.
Table 1: General and Mechanistic Properties
| Feature | This compound | Succinylcholine | Rocuronium | Pancuronium |
| Class | Non-depolarizing, Quaternary Ammonium Compound[1] | Depolarizing[5] | Non-depolarizing, Aminosteroid[5][7] | Non-depolarizing, Aminosteroid[10][11] |
| Mechanism of Action | Competitive antagonist at nAChR[4] | nAChR agonist, causes persistent depolarization[5] | Competitive antagonist at nAChR[5] | Competitive antagonist at nAChR[10] |
| Fasciculations | No | Yes[9] | No | No |
| Reversal Agents | Acetylcholinesterase inhibitors (e.g., Neostigmine)[4] | Not applicable (metabolized by plasma cholinesterase)[6] | Acetylcholinesterase inhibitors, Sugammadex[12] | Acetylcholinesterase inhibitors[10] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Succinylcholine | Rocuronium | Pancuronium |
| Onset of Action | Unknown | Very Rapid (30-60 seconds) | Rapid (60-90 seconds)[13][14] | Slow (3-5 minutes)[10] |
| Clinical Duration | Unknown | Ultra-short (5-10 minutes)[6] | Intermediate (30-40 minutes)[14] | Long (60-100 minutes)[10] |
| Metabolism | Unknown | Hydrolyzed by plasma cholinesterase[6] | Primarily hepatic metabolism[15] | Primarily renal excretion, some hepatic metabolism[11][15] |
| Primary Side Effects | Unknown | Hyperkalemia, myalgia, increased intraocular pressure, malignant hyperthermia risk, histamine release[16] | Tachycardia (mild), potential for residual paralysis[13][14] | Tachycardia (vagolytic effect), potential for residual paralysis, prolonged effect in renal failure[10][17] |
Experimental Protocols for Comparative Evaluation
To definitively benchmark this compound, a series of preclinical and clinical experiments would be required. The following outlines a standard approach.
Preclinical Evaluation
-
In Vitro Studies:
-
Receptor Binding Assays: Determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors and compare it with other NMBAs.
-
Isolated Nerve-Muscle Preparation (e.g., Phrenic Nerve-Diaphragm): Establish a dose-response curve to determine the EC50 (half-maximal effective concentration). Assess the nature of the block (competitive vs. non-competitive) and the reversibility with acetylcholinesterase inhibitors.
-
-
In Vivo Animal Studies (e.g., in rats, rabbits, or non-human primates):
-
Dose-Response Relationship: Determine the ED50 and ED95 (doses required for 50% and 95% twitch depression, respectively).[18]
-
Time Course of Action: Measure the onset time, clinical duration (time to 25% recovery of twitch height), and recovery index (time from 25% to 75% recovery).
-
Cardiovascular and Autonomic Effects: Monitor heart rate, blood pressure, and potential for histamine release.
-
Reversibility Studies: Evaluate the efficacy of standard reversal agents.
-
Toxicity Studies: Assess acute and chronic toxicity to establish a safety profile.
-
Clinical Evaluation (Human Trials)
-
Phase I: In healthy volunteers, establish safety, tolerability, and the pharmacokinetic/pharmacodynamic profile at sub-clinical doses.
-
Phase II: In patients undergoing elective surgery, determine the dose-response relationship, time course of action, and intubating conditions compared to a standard NMBA (e.g., rocuronium).
-
Phase III: Conduct larger, randomized controlled trials to confirm efficacy and safety in a broader patient population and in different surgical settings. Compare recovery profiles and the incidence of residual neuromuscular blockade.
The following diagram illustrates a typical workflow for the clinical evaluation of a new neuromuscular blocking agent.
Conclusion
This compound is a non-depolarizing neuromuscular blocking agent with a mechanism of action similar to other curariform drugs like rocuronium and pancuronium. While its historical use in veterinary medicine suggests potent muscle relaxant effects, a comprehensive understanding of its clinical performance is hindered by the absence of modern, direct comparative studies. To properly benchmark this compound against currently established muscle relaxants, rigorous preclinical and clinical evaluations following standardized protocols are essential. Such studies would need to quantify its potency, onset and duration of action, metabolic profile, and side effects to determine its potential utility and safety in contemporary clinical practice.
References
- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. drugs.com [drugs.com]
- 4. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 5. radiusohio.com [radiusohio.com]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. teachmeanaesthetics.com [teachmeanaesthetics.com]
- 8. primarycarenotebook.com [primarycarenotebook.com]
- 9. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancuronium bromide - Wikipedia [en.wikipedia.org]
- 11. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apsf.org [apsf.org]
- 13. anesthesiologypaper.com [anesthesiologypaper.com]
- 14. Comparison of neuromuscular effects, efficacy and safety of rocuronium and atracurium in ambulatory anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Is succinylcholine appropriate or obsolete in the intensive care unit? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of pancuronium and vecuronium for fetal neuromuscular blockade during invasive procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to the Pharmacological Activity of Neuromuscular Blocking Agents: Evaluating Mebezonium Iodide in Context
A Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo comparative studies detailing the pharmacological activity of Mebezonium Iodide are not extensively available in publicly accessible scientific literature. This compound is a known bis-quaternary ammonium compound, a class of molecules that typically exhibits neuromuscular blocking properties.[1][2][3][4] This guide provides a comparative framework for the potential in vivo validation of this compound by benchmarking it against two well-characterized neuromuscular blocking agents (NMBAs): the depolarizing agent Succinylcholine and the non-depolarizing agent Rocuronium. The experimental data and protocols presented herein are for these established alternatives and serve as a template for the potential evaluation of this compound.
Introduction to Neuromuscular Blockade
Neuromuscular blocking agents are pivotal in clinical and research settings for inducing skeletal muscle relaxation. Their primary site of action is the neuromuscular junction, where they interfere with the neurotransmitter acetylcholine (ACh).[5][6] NMBAs are broadly classified into two categories based on their mechanism of action: depolarizing and non-depolarizing agents.
-
Depolarizing Agents (e.g., Succinylcholine): These agents act as agonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[7][8] Their binding mimics ACh, causing a prolonged depolarization of the muscle membrane. This initially leads to muscle fasciculations, followed by a state of flaccid paralysis because the persistently depolarized membrane cannot respond to further neural impulses.[8]
-
Non-Depolarizing Agents (e.g., Rocuronium, this compound - presumed): These agents are competitive antagonists of ACh at the nAChRs.[9] By blocking the binding of ACh, they prevent depolarization of the motor endplate, thereby inhibiting muscle contraction.[10] As a bis-quaternary ammonium compound, this compound is presumed to fall into this category.[1][2]
Comparative Pharmacological Profiles
The in vivo performance of an NMBA is characterized by several key parameters, including its potency, onset of action, and duration of action. The following tables summarize these properties for Succinylcholine and Rocuronium, providing a benchmark for the potential evaluation of this compound.
Table 1: Potency and Onset of Action
| Agent | Class | ED95* | Onset of Action (at 2x ED95) |
| This compound | Non-depolarizing (presumed) | Data not available | Data not available |
| Succinylcholine | Depolarizing | ~0.3-0.6 mg/kg | ~30-60 seconds[11] |
| Rocuronium | Non-depolarizing | ~0.3 mg/kg[12][13] | ~60-90 seconds[2] |
*ED95: The effective dose required to produce a 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulation.
Table 2: Duration of Action and Reversal
| Agent | Class | Duration of Action (at 2x ED95) | Reversal Agents |
| This compound | Non-depolarizing (presumed) | Data not available | Acetylcholinesterase inhibitors (e.g., Neostigmine) - Presumed |
| Succinylcholine | Depolarizing | ~4-6 minutes[14] | Spontaneous (rapid hydrolysis by plasma cholinesterase) |
| Rocuronium | Non-depolarizing | ~20-35 minutes[12][15] | Acetylcholinesterase inhibitors (e.g., Neostigmine); Sugammadex[16] |
In Vivo Experimental Protocols
The following are detailed methodologies for key experiments used to validate the pharmacological activity of NMBAs in vivo.
Determination of Potency (ED95) and Time Course of Action
This protocol is adapted from studies evaluating NMBAs in various animal models, such as rats or non-human primates.[17][18]
Objective: To determine the dose-response relationship and the onset and duration of neuromuscular blockade.
Animal Model: Anesthetized rats or cynomolgus macaques.[17]
Methodology:
-
Anesthesia and Preparation: Anesthesia is induced and maintained (e.g., with isoflurane). The animal is intubated and mechanically ventilated to maintain normal physiological parameters. Body temperature is maintained at 37°C.
-
Nerve Stimulation: The sciatic or ulnar nerve is isolated and stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration) delivered in a train-of-four (TOF) pattern (four pulses at 2 Hz every 15 seconds).
-
Measurement of Muscle Response: The resulting isometric contraction of the tibialis anterior or adductor pollicis muscle is measured using a force-displacement transducer. The output is recorded on a polygraph or a digital data acquisition system.
-
Drug Administration: The NMBA is administered intravenously as a bolus dose or a cumulative infusion.
-
Data Analysis:
-
Potency (ED95): The dose required to cause a 95% reduction in the first twitch height (T1) from baseline is calculated using dose-response curves.
-
Onset of Action: The time from drug administration to maximum twitch depression.
-
Duration of Action: The time from drug administration until the first twitch (T1) recovers to 25% of its baseline value.
-
Cardiovascular Safety Profile
Objective: To assess the effects of the NMBA on cardiovascular parameters.
Methodology:
-
Instrumentation: In the same anesthetized animal model as above, a catheter is placed in the carotid artery to monitor arterial blood pressure and in the jugular vein for drug administration. An electrocardiogram (ECG) is used to monitor heart rate and rhythm.
-
Data Collection: Baseline cardiovascular parameters (mean arterial pressure, heart rate) are recorded.
-
Drug Administration: Increasing doses of the NMBA are administered intravenously.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are recorded and plotted against the administered dose to identify any significant cardiovascular effects.
Visualizing Mechanisms and Workflows
Signaling Pathways at the Neuromuscular Junction
Caption: Mechanism of action of depolarizing and non-depolarizing neuromuscular blockers.
Experimental Workflow for In Vivo NMBA Validation
Caption: A typical workflow for the in vivo evaluation of a novel neuromuscular blocking agent.
References
- 1. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Page loading... [guidechem.com]
- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 8. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenobarbital influence on neuromuscular block produced by rocuronium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Mebezonium Iodide: A Comparative Analysis of Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of publicly available data on Mebezonium Iodide, a quaternary ammonium compound with neuromuscular blocking and antiseptic properties. Due to a significant lack of quantitative performance data for this compound in the public domain, this document focuses on a comparative analysis with well-characterized neuromuscular blocking agents: Pancuronium, Vecuronium, and Succinylcholine. The objective is to offer a framework for understanding this compound's potential pharmacological profile by contrasting it with established alternatives, while highlighting the current gaps in scientific literature.
Overview of this compound
This compound is a quaternary ammonium compound recognized for its muscle relaxant and antiseptic effects.[1] Its primary known application is as a component in the veterinary euthanasia solution T-61, where it acts alongside embutramide and tetracaine to induce circulatory collapse and muscle paralysis.[2][3] The mechanism of action for its neuromuscular blockade is attributed to the inhibition of neuromuscular transmission, leading to muscle relaxation.[1] As a cationic surfactant, it also interacts with biological membranes, which underlies its antiseptic properties.[1]
A critical finding of this independent verification is the absence of publicly available, peer-reviewed data on the standalone therapeutic efficacy and potency of this compound. Quantitative metrics such as the median effective dose (ED50), 95% effective dose (ED95), or the half-maximal inhibitory concentration (IC50) for its neuromuscular blocking activity could not be located in scientific databases. Toxicological reports from post-mortem analyses provide tissue concentration levels but do not offer insights into its therapeutic performance.[4][5][6]
Comparative Analysis with Alternative Neuromuscular Blocking Agents
To provide a context for this compound's potential properties, this section details the performance of three widely used neuromuscular blocking agents.
Data Summary of Comparator Neuromuscular Blocking Agents
The following table summarizes key quantitative data for Pancuronium, Vecuronium, and Succinylcholine. This information is crucial for understanding the potency, onset, and duration of action of these established drugs.
| Parameter | Pancuronium Bromide | Vecuronium Bromide | Succinylcholine Chloride |
| Mechanism of Action | Non-depolarizing (Competitive antagonist at nicotinic ACh receptors)[7][8] | Non-depolarizing (Competitive antagonist at nicotinic ACh receptors)[9] | Depolarizing (Agonist at nicotinic ACh receptors)[10] |
| ED95 (mg/kg) | ~0.05 (under balanced anesthesia)[7][8] | ~0.05[11] | 0.21 (adductor pollicis)[12] |
| Intubating Dose (mg/kg) | 0.1[7] | 0.08 - 0.1[9] | 1.5 (IV)[10] |
| Onset of Action | 3 - 5 minutes[13] | 2.5 - 3 minutes[9] | 30 - 60 seconds (IV)[14] |
| Duration of Action | 60 - 90 minutes[13] | 25 - 40 minutes[9] | < 10 minutes (IV)[14] |
| Metabolism | Primarily renal excretion (80%)[13] | Primarily biliary and hepatic metabolism[15] | Rapidly metabolized by plasma cholinesterase[16] |
Experimental Protocols for Assessing Neuromuscular Blockade
The quantitative data presented for the comparator drugs are typically determined through rigorous experimental protocols. Understanding these methodologies is essential for any future research aiming to characterize this compound.
Train-of-Four (TOF) Stimulation
A standard method for monitoring neuromuscular blockade is the Train-of-Four (TOF) stimulation.[2][17][18][19] This technique involves the delivery of four supramaximal electrical stimuli to a peripheral nerve, usually the ulnar nerve, at a frequency of 2 Hz.[2] The muscular response, typically the adduction of the thumb, is then measured. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a key indicator of the degree of non-depolarizing neuromuscular blockade.[2] A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[2][17]
Figure 1: Workflow for Train-of-Four (TOF) neuromuscular monitoring.
Mechanomyography (MMG)
Mechanomyography is considered the gold standard for quantifying neuromuscular blockade in research settings.[1][20] It directly measures the isometric force of muscle contraction in response to nerve stimulation.[20] While highly accurate, its complexity and the need for specialized equipment limit its routine clinical use.[20][21]
Signaling Pathway of Neuromuscular Blockade
The neuromuscular junction is the critical site of action for this compound and the comparator drugs. The following diagram illustrates the general mechanism of action for non-depolarizing and depolarizing neuromuscular blocking agents.
Figure 2: Signaling pathway at the neuromuscular junction and sites of action for neuromuscular blockers.
Logical Relationship for Drug Comparison
The evaluation of a neuromuscular blocking agent involves a logical progression from its fundamental properties to its clinical effects. The following diagram outlines this relationship, which can serve as a template for assessing any new agent, including this compound, should data become available.
Figure 3: Logical framework for comparing neuromuscular blocking agents.
Conclusion and Future Directions
References
- 1. Acceleromyography and mechanomyography for establishing potency of neuromuscular blocking agents: a randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Is There Still a Role for Succinylcholine in Contemporary Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Distribution of embutramide and this compound in a suicide after tanax injection. | Semantic Scholar [semanticscholar.org]
- 5. Liquid chromatography-tandem mass spectrometry detection of the quaternary ammonium compound mebezonium as an active ingredient in t61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 12. Potency of succinylcholine at the diaphragm and at the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openanesthesia.org [openanesthesia.org]
- 18. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 20. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mebezonium Iodide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Mebezonium Iodide, a quaternary ammonium compound. Adherence to these guidelines is critical due to the compound's inherent toxicological properties.
This compound is recognized as being toxic if swallowed and may cause damage to organs[1][2]. As a quaternary ammonium compound, it can also act as an irritant[3]. Therefore, meticulous care must be taken in its disposal to prevent harm to personnel and the environment.
Summary of Key Hazard Data
The following table summarizes the critical hazard information for this compound, underscoring the importance of proper disposal.
| Hazard Statement | GHS Classification | Source |
| Toxic if swallowed | H301 (Acute toxicity, oral) | [1] |
| May cause damage to organs | H371 (Specific target organ toxicity, single exposure) | [1][2] |
| Harmful if swallowed, in contact with skin or if inhaled | H302 + H312 + H332 | [4] |
| Causes serious eye irritation | H319 | [4] |
Step-by-Step Disposal Protocol
The following protocol is based on general principles of chemical waste management and information from safety data sheets for formulations containing this compound.
-
Consult Local Regulations: Before initiating any disposal procedures, it is mandatory to consult all applicable local, state, and federal regulations concerning chemical waste. Disposal requirements can vary significantly between jurisdictions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing[5]
-
-
Containment:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, disposable labware), in a designated hazardous waste container.
-
Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed and approved waste disposal company[4][7]. These companies are equipped to manage hazardous chemical waste in an environmentally sound and compliant manner.
-
Provide the waste disposal service with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Mebezonium Iodide
This guide provides comprehensive safety protocols and logistical information for the handling of Mebezonium Iodide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
This compound is classified as toxic if swallowed and may cause damage to organs[1][2]. It is essential to handle this compound with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
A cautious approach, treating this compound as a potentially hazardous compound, is necessary. The following PPE is required to prevent exposure through inhalation, skin contact, and eye contact.
| Protection Type | Equipment | Specification | Purpose |
| Respiratory | NIOSH/MSHA-approved respirator | Chemical cartridge respirator | To be worn if Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) is exceeded[3]. |
| Hand | Chemical-resistant gloves | Nitrile, neoprene, PVC, or equivalent. Consider double gloving[3][4]. | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye/Face | Safety glasses with side shields or goggles. Face shield. | ANSI Z87.1 compliant | To protect eyes from splashes. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols[4]. |
| Body | Laboratory coat or work uniform | --- | To protect skin and clothing from contamination[4]. |
| Other | Eyewash station and safety shower | Readily accessible | For immediate use in case of accidental exposure[3]. |
Operational Plan: Handling Procedures
A strict operational plan is crucial for safety and to prevent contamination.
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[3]. Local exhaust ventilation is recommended[3].
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area[4][5].
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all required PPE is correctly donned before handling.
-
Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents).
-
-
Weighing and Transfer:
-
Use an analytical balance inside the fume hood or a balance with a draft shield.
-
Carefully transfer the desired amount of the compound using a clean spatula, avoiding the creation of dust.
-
Keep the primary container closed when not in use.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment with an appropriate decontaminating solvent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Emergency Procedures
Immediate and appropriate response to emergencies is critical.
| Emergency | Procedure |
| Spill | 1. Evacuate non-essential personnel from the immediate area[3]. 2. Eliminate all sources of ignition[3]. 3. Wear appropriate PPE, including respiratory protection if necessary[3]. 4. Absorb the spill with inert material (e.g., sand, earth) and place it in a sealed container for disposal[3]. 5. Ventilate the area of the spill[3]. 6. Prevent the spill from entering drains or waterways[4]. |
| Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[3]. Skin: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and launder before reuse. Seek medical attention if irritation persists[3][5]. Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5]. Ingestion: If swallowed and the person is conscious, give plenty of water to drink. Do NOT induce vomiting. Seek immediate medical attention or contact a poison control center[3][4][5]. |
| Fire | 1. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6]. 2. Evacuate the area[4]. 3. Firefighters should wear self-contained breathing apparatus and full protective gear[4][5]. 4. Use water spray to cool unopened containers[4]. |
Disposal Plan
All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.
| Waste Type | Disposal Method |
| Solid Compound | Collect all excess solid compound in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (disposable) | All used weighing paper, gloves, bench paper, and other disposables must be placed in a designated, labeled hazardous waste bag within the fume hood. |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste. |
| Empty Containers | Empty containers should be taken to an approved waste handling site for recycling or disposal. They may retain residue and can be dangerous[5][7][8]. |
Contact a licensed professional waste disposal service to dispose of this material.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. fishersci.com [fishersci.com]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
